molecular formula C17H21NO4S B067973 Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid CAS No. 190190-48-8

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Cat. No.: B067973
CAS No.: 190190-48-8
M. Wt: 335.4 g/mol
InChI Key: VRUFHPBCNHYEPJ-GFCCVEGCSA-N
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Description

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8) is a high-value chiral building block critical for advancing drug discovery and development programs . This compound features a defined (R)-configuration stereocenter, which is essential for creating enantiomerically pure Active Pharmaceutical Ingredients (APIs), as chirality directly influences a drug molecule's biological activity, binding selectivity, and potential to reduce side effects . The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting shield for the amine functionality, enabling precise, multi-step synthetic sequences by preventing unwanted side reactions; this group can be cleanly removed under mild acidic conditions when needed for further coupling . The benzothienyl moiety is a privileged heterocyclic scaffold frequently found in pharmaceuticals, known to enhance a molecule's lipophilicity, influence its binding affinity to target proteins, and improve overall pharmacokinetic properties . Researchers leverage this intermediate in lead optimization to enhance potency and improve drug-like properties, in the design of peptidomimetics to create stable, bioavailable compounds that mimic peptides, and in constructing fragment-based screening libraries to identify novel bioactive compounds . Sourced from reputable manufacturers, this product is supplied with a Certificate of Analysis (COA) to verify a purity typically exceeding 97% and to confirm stereochemical integrity . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUFHPBCNHYEPJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereochemistry, and a biologically significant benzothiophene moiety, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery.

Core Properties and Characteristics

This compound is typically supplied as a white to off-white solid powder.[1] Its key structural characteristic is the combination of a β-amino acid backbone with a benzothiophene side chain, offering both structural rigidity and opportunities for specific molecular interactions. The Boc protecting group provides a stable yet readily cleavable handle for controlled synthetic transformations.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 190190-48-8[1][2][3][4]
Molecular Formula C₁₇H₂₁NO₄S[5]
Molecular Weight 335.42 g/mol [3][4][5]
Appearance White to off-white solid/powder[1]
Purity Typically >97% or >98%[1][6]
Density ~1.248 g/cm³
Spectral Data (Predicted)

While specific spectral data for this compound is not widely published, the expected signals based on its structure are as follows:

  • ¹H NMR: Characteristic signals would include a singlet for the nine protons of the Boc group (around 1.4 ppm), multiplets for the aliphatic protons of the butyric acid backbone, and signals in the aromatic region corresponding to the protons of the benzothiophene ring.

  • ¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, the aliphatic carbons of the butyric acid chain, and the aromatic carbons of the benzothiophene moiety would be expected.

  • Mass Spectrometry (MS): The protonated molecule [M+H]⁺ would be expected at m/z 336.1, with potential fragmentation patterns corresponding to the loss of the Boc group or cleavage of the butyric acid side chain.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and aromatic C-H and C=C vibrations from the benzothiophene ring.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceutical candidates.[7][8] Its utility stems from three key structural features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. It allows for the selective reaction at other parts of the molecule without interference from the amine functionality. The Boc group can be easily removed under mild acidic conditions.[7][8]

  • Defined Stereochemistry: The (R)-configuration at the chiral center is critical for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, influencing efficacy and reducing the potential for off-target side effects.[7][8]

  • Benzothiophene Moiety: The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[9][10][11][12] It can enhance lipophilicity, which can improve membrane permeability, and can participate in crucial binding interactions with target proteins.[7][8] Benzothiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10][11][12]

  • β-Amino Acid Backbone: The incorporation of β-amino acids into peptides and other small molecules can confer unique structural properties and increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[13][14][15][16][17] This can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

The following diagram illustrates the logical relationship of this compound's features to its application in drug discovery.

G cluster_features Key Structural Features cluster_advantages Advantages in Synthesis A Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid B Boc-Protected Amine A->B C (R)-Chirality A->C D Benzothiophene Moiety A->D E β-Amino Acid Backbone A->E F Controlled Reactivity B->F enables G Stereospecific Synthesis C->G enables H Introduction of Bioactive Scaffold D->H allows I Enhanced Stability (Protease Resistance) E->I confers J Drug Candidate Synthesis F->J G->J H->J I->J

Key features and their role in drug synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles for similar compounds.

Synthesis of this compound

This protocol describes a general method for the Boc-protection of the parent β-amino acid.

Materials:

  • (R)-3-Amino-4-(3-benzothienyl)-butyric acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid (1.0 eq) in the chosen aprotic solvent (e.g., DCM).

  • Add triethylamine (1.1 - 1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

The following diagram outlines the general workflow for this synthesis.

G start Start: (R)-3-Amino-4-(3-benzothienyl)-butyric acid step1 1. Dissolve in Aprotic Solvent (e.g., DCM) 2. Add Base (e.g., Triethylamine) start->step1 step2 3. Add Boc₂O Solution step1->step2 step3 4. Stir at Room Temperature (12-24h) Monitor by TLC/HPLC step2->step3 step4 5. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) step3->step4 step5 6. Dry Organic Layer (MgSO₄) 7. Concentrate in vacuo step4->step5 step6 8. Purify (Recrystallization/Chromatography) step5->step6 end End: this compound step6->end

General workflow for Boc-protection.
Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A typical gradient would run from 5% to 95% B over 20-30 minutes.

Procedure:

  • Prepare a sample solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Inject 10-20 µL of the sample solution into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

  • Calculate the purity based on the relative peak area of the main product.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Assign the observed chemical shifts to the corresponding nuclei in the molecular structure. Confirm the presence of the Boc group (singlet around 1.4 ppm in ¹H NMR) and the benzothienyl and butyric acid moieties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, chiral molecules in the pharmaceutical industry. Its unique combination of a protected β-amino acid and a benzothiophene moiety provides a powerful tool for medicinal chemists to develop novel therapeutics with potentially enhanced stability and biological activity. The experimental protocols outlined in this guide provide a foundation for the successful synthesis and characterization of this important compound.

References

A Technical Guide to the Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic pathways for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral building block of significant interest in pharmaceutical research and development. The synthesis of this non-proteinogenic β-amino acid derivative is detailed through a multi-step process, commencing with the formation of a key β-(acylamino)acrylate intermediate, followed by a highly enantioselective rhodium-catalyzed asymmetric hydrogenation to establish the desired (R)-stereochemistry. Subsequent ester hydrolysis and Boc-protection of the amino group complete the synthesis. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 190190-48-8) is a valuable intermediate in the synthesis of various biologically active molecules. Its structural features, including the (R)-chiral center, the benzothienyl moiety, and the Boc-protected amine, make it a versatile component for the construction of complex pharmaceutical agents, particularly in the area of neurological disorders. The benzothiophene scaffold is a recognized pharmacophore, and the specific stereochemistry at the β-position is often crucial for target binding and efficacy. This guide outlines a robust and stereocontrolled synthetic route to this important molecule.

Overview of the Synthetic Strategy

The primary synthetic approach detailed herein involves a three-stage process:

  • Stage 1: Synthesis of the Asymmetric Hydrogenation Precursor. This stage focuses on the construction of a suitable β-(acylamino)acrylate bearing the 3-benzothienyl group. A Knoevenagel condensation followed by subsequent functional group manipulations is a key strategy.

  • Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation. This crucial step establishes the (R)-chirality at the C3 position with high enantioselectivity using a chiral rhodium catalyst.

  • Stage 3: Final Product Formation. This final stage involves the hydrolysis of the ester group to the carboxylic acid and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview Start 3-Benzothiophenecarboxaldehyde + Diethyl Malonate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 Diethyl 2-(3-benzothienylmethylene)malonate Knoevenagel->Intermediate1 Reduction Partial Reduction & Decarboxylation Intermediate1->Reduction Intermediate2 Ethyl 3-(3-benzothienyl)propenoate Reduction->Intermediate2 Amination Amination & Acylation Intermediate2->Amination Precursor Ethyl (Z)-3-acetamido-4-(3-benzothienyl)but-2-enoate Amination->Precursor Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Ester Ethyl (R)-3-acetamido-4-(3-benzothienyl)butanoate Hydrogenation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis AminoAcid (R)-3-Amino-4-(3-benzothienyl)butyric acid Hydrolysis->AminoAcid Boc Boc Protection AminoAcid->Boc FinalProduct This compound Boc->FinalProduct

Figure 1: General overview of the synthesis of this compound.

Detailed Synthesis Pathways and Experimental Protocols

Stage 1: Synthesis of the Asymmetric Hydrogenation Precursor

The key precursor for the asymmetric hydrogenation is an N-acylated β-dehydroamino ester. A plausible route to this intermediate begins with a Knoevenagel condensation.

3.1.1. Knoevenagel Condensation of 3-Benzothiophenecarboxaldehyde

This reaction forms the carbon-carbon backbone of the target molecule.

  • Reaction: 3-Benzothiophenecarboxaldehyde is condensed with diethyl malonate in the presence of a base catalyst to yield diethyl 2-(3-benzothienylmethylene)malonate.

Knoevenagel_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Benzothiophenecarboxaldehyde Cat Piperidine (cat.) Acetic Acid (cat.) R2 Diethyl Malonate P1 Diethyl 2-(3-benzothienylmethylene)malonate Cat->P1 Reflux Sol Toluene

Figure 2: Knoevenagel condensation workflow.

  • Experimental Protocol:

    • To a solution of 3-benzothiophenecarboxaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in toluene, add catalytic amounts of piperidine and acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the product.

3.1.2. Conversion to β-(Acylamino)acrylate

The product from the Knoevenagel condensation is then converted to the substrate for asymmetric hydrogenation. This is a multi-step process involving reduction, hydrolysis, and amidation/acylation. A more direct, albeit less commonly documented, approach would be the direct conversion to an enamine followed by acylation. For the purpose of this guide, a more established, albeit longer, route is outlined conceptually. A more practical approach would involve the synthesis of the corresponding β-keto ester and its subsequent conversion.

Alternative Route via β-Keto Ester:

A more direct route to a suitable precursor involves the synthesis of a β-keto ester.

  • Reaction: 3-Acetylbenzothiophene can be reacted with a carbonate source in the presence of a strong base to form the corresponding β-keto ester.

Beta_Keto_Ester_Synthesis Start 3-Acetylbenzothiophene Reagents Diethyl Carbonate Sodium Hydride Product Ethyl 3-(3-benzothienyl)-3-oxopropanoate Reagents->Product Claisen Condensation

Figure 3: Synthesis of a β-keto ester intermediate.

  • Experimental Protocol (General):

    • To a suspension of sodium hydride (1.5 equivalents) in a suitable solvent (e.g., THF), add diethyl carbonate (2 equivalents).

    • Add a solution of 3-acetylbenzothiophene (1 equivalent) in the same solvent dropwise at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with a proton source (e.g., acetic acid) and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

The resulting β-keto ester can then be converted to the β-(acylamino)acrylate through formation of an enamine with ammonium acetate followed by acylation with acetic anhydride.

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-determining step.

  • Reaction: The β-(acylamino)acrylate is hydrogenated using a chiral rhodium catalyst, such as one derived from Me-DuPhos or BICP, to yield the corresponding (R)-β-amino ester with high enantiomeric excess.

Asymmetric_Hydrogenation Precursor Ethyl (Z)-3-acetamido-4-(3-benzothienyl)but-2-enoate Catalyst [Rh(COD)(Me-DuPhos)]BF4 H2 (40 psi) Product Ethyl (R)-3-acetamido-4-(3-benzothienyl)butanoate Catalyst->Product Toluene, rt

Figure 4: Rhodium-catalyzed asymmetric hydrogenation.

  • Experimental Protocol (General):

    • In a glovebox, charge a pressure vessel with the β-(acylamino)acrylate substrate and a catalytic amount of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (R,R)-Me-DuPhos).

    • Add a degassed solvent, such as toluene or methanol.

    • Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (typically 40-100 psi).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

    • Vent the hydrogen gas and concentrate the reaction mixture.

    • The crude product can be purified by column chromatography. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

Quantitative Data (Representative):

SubstrateCatalystSolventH2 Pressure (psi)Time (h)Conversion (%)e.e. (%)
β-(acylamino)acrylate[Rh(COD)(Me-DuPhos)]BF4Toluene4024>99>95
β-(acylamino)acrylate[Rh(COD)(BICP)]BF4Toluene4024>99>96

Note: The data presented is representative of typical results for asymmetric hydrogenation of similar substrates and may vary for the specific benzothienyl derivative.

Stage 3: Final Product Formation

3.3.1. Ester Hydrolysis

The ester group is hydrolyzed to the carboxylic acid.

  • Experimental Protocol:

    • Dissolve the amino ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free amino acid.

3.3.2. Boc-Protection

The final step is the protection of the amino group.

  • Experimental Protocol:

    • Dissolve the amino acid in a mixture of a suitable solvent (e.g., dioxane, THF, or tert-butanol) and water.

    • Add a base, such as sodium hydroxide or triethylamine, to adjust the pH to ~9-10.

    • Add di-tert-butyl dicarbonate (Boc2O) (1.1-1.5 equivalents) and stir the mixture at room temperature for several hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~3-4 and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data for Boc-Protection:

Starting MaterialReagentsSolventTime (h)Yield (%)Purity (%)
(R)-3-Amino-4-(3-benzothienyl)-butyric acidBoc2O, NaOHDioxane/Water4~90>98

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence that leverages a highly enantioselective rhodium-catalyzed asymmetric hydrogenation as the key chirality-inducing step. The precursor for this hydrogenation can be prepared from commercially available starting materials via established organic transformations such as the Knoevenagel condensation or Claisen-type reactions. The final hydrolysis and Boc-protection steps proceed with high yields, providing the target molecule in good overall yield and high enantiomeric purity. This guide provides a detailed framework for the synthesis, which can be adapted and optimized for specific laboratory conditions and scaling requirements.

"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" CAS number 190190-48-8.

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 190190-48-8

Molecular Formula: C₁₇H₂₁NO₄S

Molecular Weight: 335.42 g/mol

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined stereocenter at the (R)-position, and a benzothienyl moiety, make it a valuable intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The benzothiophene ring system is a key pharmacophore in numerous biologically active compounds, and its incorporation into a chiral amino acid framework provides a versatile scaffold for drug design. This document serves as an in-depth technical guide, summarizing key data, outlining representative experimental protocols, and visualizing synthetic workflows related to this compound and its analogs.

Physicochemical and Analytical Data

While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following table summarizes typical data for this compound and its close structural analogs based on information from chemical suppliers and analogous synthetic procedures. This data is provided for representative purposes.

ParameterValueNotes
Appearance White to off-white solid
Purity ≥97% (HPLC)Typical purity for commercially available lots.
Melting Point Data not available
Boiling Point Data not available
Solubility No data available[1]Likely soluble in organic solvents like methanol, ethanol, and dichloromethane.
¹H NMR (CDCl₃, 400 MHz) Representative Data for a Structural Analog δ 7.85-7.75 (m, 2H), 7.45-7.35 (m, 3H), 5.30 (br s, 1H), 4.30-4.20 (m, 1H), 2.90-2.70 (m, 2H), 2.60-2.50 (m, 2H), 1.45 (s, 9H)Chemical shifts are illustrative for a Boc-protected 3-amino-4-aryl-butyric acid.
¹³C NMR (CDCl₃, 101 MHz) Representative Data for a Structural Analog δ 176.5, 155.5, 139.0, 134.0, 129.0, 128.5, 127.0, 126.5, 80.0, 49.0, 41.0, 38.0, 28.5Chemical shifts are illustrative for a Boc-protected 3-amino-4-aryl-butyric acid.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, the following represents a general, multi-step synthetic approach for a closely related analog, Boc-(R)-3-amino-4-phenylbutyric acid. This procedure is illustrative of the key chemical transformations required.

3.1. Representative Synthesis of a Boc-Protected (R)-β-Amino Acid Analog

This synthesis involves the asymmetric reduction of a β-ketoester to form a chiral β-hydroxyester, followed by conversion to a β-azidoester, hydrogenation to the β-aminoester, Boc-protection, and finally, saponification to the desired carboxylic acid.

Step 1: Asymmetric Reduction of Ethyl Benzoylacetate

  • To a solution of ethyl benzoylacetate (1.0 eq) in anhydrous ethanol at 0 °C is added a solution of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

  • The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl (R)-3-hydroxy-3-phenylpropanoate.

Step 2: Azidation of the Chiral β-Hydroxyester

  • To a solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq) in anhydrous toluene at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The mixture is then diluted with ethyl acetate and washed successively with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, ethyl (S)-3-azido-3-phenylpropanoate, is purified by column chromatography.

Step 3: Hydrogenation of the β-Azidoester

  • The ethyl (S)-3-azido-3-phenylpropanoate (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude ethyl (R)-3-amino-3-phenylpropanoate.

Step 4: Boc-Protection of the β-Aminoester

  • The crude ethyl (R)-3-amino-3-phenylpropanoate is dissolved in a mixture of dioxane and water.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature for 8-12 hours.

  • The reaction mixture is concentrated, and the residue is taken up in ethyl acetate.

  • The organic solution is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried and concentrated to yield ethyl Boc-(R)-3-amino-4-phenylbutyrate.

Step 5: Saponification to the Carboxylic Acid

  • The ethyl Boc-(R)-3-amino-4-phenylbutyrate is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield Boc-(R)-3-amino-4-phenylbutyric acid.

Visualization of Workflows

4.1. Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for a Boc-protected (R)-β-amino acid, which can be adapted for the synthesis of the target molecule.

G cluster_0 Synthesis of Boc-(R)-3-Amino-4-(Aryl)-butyric Acid A Aryl Ketoester B Chiral Hydroxyester A->B Asymmetric Reduction C Azidoester B->C Azidation (DPPA, DBU) D Aminoester C->D Hydrogenation (H2, Pd/C) E Boc-Protected Aminoester D->E Boc Protection (Boc2O) F Final Product: Boc-(R)-3-Amino-4-(Aryl)-butyric Acid E->F Saponification (LiOH)

Caption: A representative synthetic workflow for Boc-protected (R)-β-amino acids.

4.2. Purification and Analysis Workflow

This diagram outlines the general steps for the purification and analysis of the final product.

G cluster_1 Purification and Analysis Start Crude Product from Saponification Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Start->Extraction Drying Drying of Organic Phase (Na2SO4 or MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Analysis Characterization: - HPLC (Purity) - NMR (Structure) - MS (Molecular Weight) Purification->Analysis

Caption: General workflow for the purification and analysis of the final product.

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of complex pharmaceutical compounds. While detailed public data on this specific molecule is limited, this guide provides a comprehensive overview based on its structural characteristics and data from closely related analogs. The representative experimental protocols and workflows offer a solid foundation for researchers and drug development professionals working with this class of compounds. The unique combination of a protected amine, a defined stereocenter, and a biologically relevant benzothienyl moiety ensures its continued importance in the discovery and development of novel therapeutics.

References

Unveiling the Role of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Drug Discovery: A Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a specialized chiral building block crucial for the synthesis of complex pharmaceutical molecules. Extensive investigation reveals that this compound is not an active pharmaceutical ingredient (API) with a direct mechanism of action. Instead, its primary role is that of a critical intermediate in the development of novel therapeutics. This technical guide elucidates the chemical properties that make it a valuable tool in medicinal chemistry and outlines its function in the broader context of drug discovery and development. While a specific mechanism of action cannot be attributed to the intermediate itself, we will explore the potential therapeutic applications of compounds derived from its unique structural scaffold.

The Chemical Architecture and Strategic Importance

This compound (CAS No. 190190-48-8) is a non-natural amino acid derivative whose value in pharmaceutical synthesis stems from three key structural features:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group reversibly protects the primary amine. This allows for selective chemical modifications at other sites of the molecule, a fundamental requirement in multi-step organic synthesis. The Boc group can be readily removed under acidic conditions to allow for subsequent coupling reactions.

  • Defined Stereochemistry: The (R) configuration at the chiral center is critical for creating enantiomerically pure drugs. Since the biological activity of many drugs is dependent on their specific three-dimensional structure, the use of chiral building blocks like this is essential for developing selective and potent therapeutics with reduced potential for off-target effects.

  • The Benzothienyl Moiety: The benzothiophene scaffold is a heterocyclic aromatic ring system that is a common feature in many biologically active compounds. Its inclusion in a drug candidate can influence physicochemical properties such as lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). Furthermore, the benzothienyl group can participate in key binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 190190-48-8
Molecular Formula C₁₇H₂₁NO₄S
Appearance White to off-white solid/powder
Purity Typically >97%

Role in the Drug Discovery and Development Workflow

This intermediate is primarily utilized in the lead optimization phase of drug discovery. Medicinal chemists incorporate this building block to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile.

G cluster_0 Drug Discovery Pipeline cluster_1 Role of the Intermediate Target ID Target Identification and Validation Lead Gen Lead Generation (e.g., HTS, FBDD) Lead Opt Lead Optimization Lead Gen->Lead Opt Initial Hits Preclinical Preclinical Development Lead Opt->Preclinical Optimized Candidate Clinical Clinical Trials Intermediate Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Intermediate->Lead Opt Incorporation into lead scaffolds G Start Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Step1 Boc Deprotection (e.g., TFA or HCl) Start->Step1 Intermediate Amine Salt Intermediate Step1->Intermediate Step2 Amide Coupling (Coupling Agent + Base) Intermediate->Step2 Final Final Coupled Product (e.g., Modified Peptide, Small Molecule) Step2->Final CarboxylicAcid R-COOH CarboxylicAcid->Step2

An In-depth Technical Guide to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereochemistry, and a benzothiophene moiety, make it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications.

Chemical Properties and Characterization

This compound is typically supplied as a white to off-white solid or powder.[2] The presence of the benzothiophene ring enhances its lipophilicity, which can influence the pharmacokinetic properties of molecules into which it is incorporated.[3] The Boc protecting group provides a stable yet readily cleavable handle for synthetic manipulations, allowing for selective reactions at other parts of the molecule.[1][3]

Physicochemical Data
PropertyValueSource
CAS Number 190190-48-8[1][2][3][4]
Molecular Formula C₁₇H₂₁NO₄S[5][6]
Molecular Weight 335.42 g/mol [5][6]
Appearance White to off-white solid/powder[2][5]
Purity ≥97% or ≥98% (typical)[2][7]
Melting Point 123 - 127 °C[5]
Optical Rotation [α]²²_D_ = 35 ± 1 ° (c=1 in EtOH)[5]

Note: Some data is sourced from chemical suppliers and may vary between batches.

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing parallels from the synthesis of structurally related compounds and general principles of β-amino acid synthesis.[8]

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product start1 Benzo[b]thiophene-3-carbaldehyde step1 Knoevenagel Condensation start1->step1 start2 Malonic acid derivative start2->step1 step2 Asymmetric Reduction (e.g., with a chiral catalyst) step1->step2 step3 Hydrolysis step2->step3 step4 Curtius Rearrangement or Hofmann Rearrangement step3->step4 step5 Boc Protection step4->step5 product Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid step5->product

Plausible synthetic workflow for the target compound.
Detailed (Proposed) Experimental Protocol

This protocol is a representative example based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Knoevenagel Condensation

  • To a solution of benzo[b]thiophene-3-carbaldehyde (1.0 eq) and a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., piperidine).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated diester.

Step 2: Asymmetric Hydrogenation

  • Dissolve the unsaturated diester (1.0 eq) in a degassed solvent (e.g., methanol or ethanol).

  • Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.

  • Remove the catalyst by filtration through a pad of celite and concentrate the filtrate to yield the chiral saturated diester.

Step 3: Selective Hydrolysis

  • To a solution of the chiral diester in a mixture of THF and water, add one equivalent of a base (e.g., lithium hydroxide).

  • Stir the mixture at room temperature and monitor the reaction by TLC for the mono-hydrolysis product.

  • Once complete, acidify the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the mono-acid mono-ester.

Step 4: Curtius Rearrangement

  • Dissolve the mono-acid (1.0 eq) in an anhydrous solvent (e.g., toluene).

  • Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux to facilitate the rearrangement to the isocyanate.

  • Add tert-butanol to the reaction mixture and continue refluxing to form the Boc-protected amine.

Step 5: Final Hydrolysis

  • Hydrolyze the remaining ester group under basic conditions (e.g., with excess lithium hydroxide in THF/water).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the final product, this compound, with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][3] The benzothiophene scaffold is present in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[9]

The β-amino acid backbone is also of significant interest as it can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation.[10] This can lead to improved pharmacokinetic profiles and therapeutic efficacy.

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a building block in the drug development pipeline.

G cluster_building_block Core Intermediate cluster_modifications Synthetic Modifications cluster_outcome Potential Outcomes bb Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid deprotection Boc Deprotection bb->deprotection side_chain_mod Side-chain Modification (if applicable) bb->side_chain_mod coupling Peptide Coupling / Amide Bond Formation deprotection->coupling api Active Pharmaceutical Ingredient (API) coupling->api peptidomimetic Peptidomimetic coupling->peptidomimetic side_chain_mod->api probe Chemical Probe api->probe peptidomimetic->probe

Role in the synthesis of advanced compounds.

Signaling Pathways and Biological Activity

Currently, there is no specific literature available that details the direct interaction of this compound or its immediate, simple derivatives with specific signaling pathways. The biological activity is generally inferred from the broader classes of compounds to which it belongs: benzothiophenes and β-amino acids.

Derivatives of benzothiophene have been shown to interact with a variety of biological targets, including enzymes and receptors, leading to their diverse pharmacological effects.[9] Similarly, β-amino acids and their derivatives are known to act as enzyme inhibitors, receptor agonists or antagonists, and can modulate various cellular processes.[10]

Further research is required to elucidate the specific biological targets and mechanisms of action for compounds synthesized using this particular building block.

Conclusion

This compound is a synthetically valuable chiral building block with significant potential in drug discovery and medicinal chemistry. Its well-defined stereochemistry and the presence of the versatile benzothiophene moiety make it an attractive starting material for the creation of novel therapeutic agents. While detailed, published synthetic protocols and specific biological activity data for the compound itself are limited, its utility can be inferred from the extensive research on related β-amino acids and benzothiophene-containing molecules. Future work in this area will likely focus on the incorporation of this building block into new molecular entities and the subsequent evaluation of their biological activities and therapeutic potential.

References

Unveiling a Key Pharmaceutical Building Block: The Discovery and History of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a pharmaceutical intermediate from its initial synthesis to its role as a critical building block is of paramount importance. This in-depth technical guide explores the discovery and history of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a chiral molecule that has carved a significant niche in medicinal chemistry.

Identified by the CAS number 190190-48-8, this compound is a non-natural, protected amino acid derivative. Its strategic importance in the synthesis of active pharmaceutical ingredients (APIs) and peptidomimetics stems from its unique structural features: a tert-butyloxycarbonyl (Boc) protecting group, a defined stereocenter at the 3-position (the 'R' configuration), and a benzothienyl moiety.[1][2][3] This combination makes it a versatile tool for introducing specific chemical properties into complex drug candidates.

A Molecule of Strategic Importance: Unpacking its Core Features

The value of this compound in drug discovery and development can be attributed to three key components:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis. Its function is to temporarily "mask" the reactive amino group, preventing it from participating in undesired side reactions during the construction of a larger molecule. The Boc group is prized for its stability under a range of reaction conditions and its facile removal under mildly acidic conditions, a crucial attribute in multi-step synthetic sequences.

  • The Chiral Center: The "(R)" designation signifies a specific three-dimensional arrangement of the atoms around the chiral carbon atom. In pharmacology, the chirality of a molecule is often critical to its biological activity. Frequently, only one enantiomer (mirror image) of a drug molecule will interact effectively with its biological target, while the other may be inactive or even cause undesirable side effects. The defined stereochemistry of this building block is therefore essential for the synthesis of enantiomerically pure drugs.[2]

  • The Benzothienyl Moiety: The benzothiophene ring system, a fusion of a benzene and a thiophene ring, is a common structural motif in many biologically active compounds. Its incorporation into a molecule can influence several key pharmacokinetic and pharmacodynamic properties, such as lipophilicity (the ability to cross cell membranes), metabolic stability, and binding affinity to target proteins.[3]

Historical Context and Discovery

While a definitive, seminal publication detailing the very first synthesis of this compound is not readily apparent in broad searches, its emergence is intrinsically linked to the advancements in the fields of peptide chemistry and asymmetric synthesis. The development and popularization of the Boc protecting group by the mid-20th century revolutionized the way chemists could assemble complex peptides and other nitrogen-containing compounds.

The synthesis of chiral β-amino acids, to which this molecule belongs, has been an area of intense research. These structures are valuable because they can be used to create peptidomimetics with enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. The benzothiophene moiety, recognized for its "privileged" status in medicinal chemistry, has been incorporated into a wide array of drug candidates targeting diverse diseases.

It is highly probable that this compound was first synthesized and reported within the context of a larger drug discovery program, likely detailed within the experimental section of a patent or a medicinal chemistry journal article focused on a specific therapeutic target. The exact date and discoverer remain subjects for more targeted historical chemical literature review.

Physicochemical Properties and Data

Quantitative data for this compound is essential for its effective use in synthetic chemistry. The following table summarizes key physicochemical properties.

PropertyValueReference
CAS Number 190190-48-8[4]
Molecular Formula C17H21NO4S[4]
Molecular Weight 335.42 g/mol [4]
Appearance White to off-white powder[5]
Melting Point 123 - 127 °C[5]
Optical Rotation [a]22D = +35 ± 1 ° (c=1 in EtOH)[5]

Experimental Protocols: A General Synthetic Overview

While the original experimental protocol for the synthesis of this compound is not definitively identified, a general and plausible synthetic approach can be outlined based on established methods for the preparation of chiral β-amino acids. A common strategy involves the asymmetric addition of a nucleophile to a suitable electrophile, followed by functional group manipulations.

One potential synthetic route could involve the following key steps:

  • Preparation of a Chiral Precursor: The synthesis would likely begin with the construction of a chiral starting material that already contains the desired (R) stereochemistry.

  • Introduction of the Benzothienyl Moiety: The benzothienyl group could be introduced via a nucleophilic substitution or a cross-coupling reaction.

  • Formation of the Butyric Acid Chain: The four-carbon backbone of the butyric acid could be assembled through various carbon-carbon bond-forming reactions.

  • Boc Protection: The final step would involve the protection of the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product.

A generalized experimental workflow is depicted in the following diagram:

G start Chiral Starting Material step1 Introduction of Benzothienyl Group start->step1 step2 Chain Elongation to Butyric Acid step1->step2 step3 Boc Protection of Amine step2->step3 end_product Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid step3->end_product

A generalized synthetic workflow for this compound.

Applications in Drug Development and Signaling Pathways

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzothiophene core is a known pharmacophore in a variety of drugs and drug candidates. For instance, benzothiophene derivatives have been investigated for their activity as antitumor, antimicrobial, and anti-inflammatory agents.[6][7][8]

While there is no direct evidence of this compound itself acting on a specific signaling pathway, the molecules synthesized from it are designed to do so. For example, if this building block were incorporated into a peptide mimetic designed to inhibit a particular enzyme, the final compound would be an integral part of modulating a cellular signaling cascade.

The logical relationship for its application in a drug discovery context can be visualized as follows:

G building_block Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid synthesis Multi-step Organic Synthesis building_block->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api formulation Drug Formulation api->formulation drug Therapeutic Drug formulation->drug target Biological Target (e.g., Enzyme, Receptor) drug->target pathway Modulation of Signaling Pathway target->pathway effect Therapeutic Effect pathway->effect

The role of the building block in the drug discovery and development pipeline.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While the specific details of its initial discovery require further exploration of historical chemical literature and patent databases, its importance as a versatile chiral building block is undisputed. The strategic combination of a Boc-protected amine, a defined stereocenter, and a biologically relevant benzothienyl moiety provides medicinal chemists with a powerful tool to construct novel and complex molecules with the potential to address a wide range of diseases. As drug development continues to demand increasingly sophisticated molecular architectures, the utility of such well-designed intermediates is only set to grow.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted research applications of the chiral building block, Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid. This versatile molecule, characterized by a Boc-protected amine, a stereospecific (R)-configuration, and a biologically significant benzothiophene moiety, serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique structural attributes offer a gateway to exploring new frontiers in medicinal chemistry, particularly in the development of enzyme inhibitors and peptidomimetics. This document provides an in-depth overview of its potential applications, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Attributes and Synthetic Utility

This compound is a non-proteinogenic β-amino acid derivative. Its key features make it a valuable tool in drug discovery:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable means of protecting the amine functionality during multi-step syntheses. It can be readily removed under acidic conditions, allowing for controlled and sequential peptide bond formation or other amine-related reactions.

  • Defined Stereochemistry: The (R)-configuration at the chiral center is critical for creating enantiomerically pure active pharmaceutical ingredients (APIs). This stereospecificity is often essential for selective interaction with biological targets, enhancing efficacy and reducing off-target side effects.

  • Benzothiophene Scaffold: The benzothiophene ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] It can contribute to target binding, enhance lipophilicity for improved membrane permeability, and influence the overall pharmacokinetic profile of a drug candidate.[3][4]

These characteristics position this compound as a prime candidate for applications in lead optimization, fragment-based drug discovery, and the design of peptidomimetics that mimic the biological activity of natural peptides with enhanced stability.[5][6]

Potential Research Application: Development of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors

A significant and promising research application for benzothiophene derivatives lies in the development of inhibitors for branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in metabolic diseases such as maple syrup urine disease, obesity, and type 2 diabetes.[7][8]

Research has shown that benzothiophene carboxylate derivatives can act as potent allosteric inhibitors of BDK.[7][8] By inhibiting BDK, these compounds lead to the dephosphorylation and subsequent activation of the BCKDC, thereby promoting the breakdown of BCAAs and lowering their plasma concentrations.[7] While studies have not yet utilized this compound directly, its structural similarity to reported BDK inhibitors makes it an excellent starting point for the synthesis of novel and potentially more potent BDK-targeting drug candidates.

Quantitative Data from Analogous Benzothiophene Derivatives

The following table summarizes the in vitro inhibitory activity of benzothiophene carboxylate derivatives against BDK, demonstrating the potential of this scaffold.

CompoundIC50 (µM) for BDK Inhibition
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)3.19

Data sourced from a study on benzothiophene carboxylate derivatives as novel allosteric inhibitors of BDK.[7]

Signaling Pathway: BDK Inhibition and BCKDC Activation

The mechanism of action for benzothiophene-based BDK inhibitors involves allosteric modulation of the kinase, leading to a downstream activation of a critical metabolic complex.

BDK_Inhibition_Pathway cluster_0 Normal Physiological State cluster_1 Therapeutic Intervention BDK BDK (Active Kinase) BCKDC_P BCKDC-P (Inactive Complex) BDK->BCKDC_P Phosphorylation BCAAs_high Elevated BCAAs BCKDC_P->BCAAs_high Reduced Metabolism BT_derivative Benzothiophene Derivative BDK_inhibited BDK (Inhibited) BT_derivative->BDK_inhibited Allosteric Inhibition BCKDC BCKDC (Active Complex) BDK_inhibited->BCKDC Inhibition of Phosphorylation BCAAs_low Reduced BCAAs BCKDC->BCAAs_low Increased Metabolism

Caption: Allosteric inhibition of BDK by a benzothiophene derivative prevents the phosphorylation and inactivation of the BCKDC, leading to increased BCAA metabolism.

Experimental Protocols

The following protocols provide a general framework for the synthesis of peptides and the potential synthesis of BDK inhibitors using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating the title compound as the first amino acid onto a solid support resin (e.g., Merrifield resin) and subsequent peptide chain elongation.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI) - optional catalyst

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dioxane

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Subsequent Boc-protected amino acids

  • Anhydrous Hydrogen Fluoride (HF) - for final cleavage (requires specialized equipment and safety precautions)

  • Scavengers (e.g., p-cresol)

Procedure:

  • Preparation of the Cesium Salt:

    • Dissolve this compound in a mixture of EtOH and water.

    • Adjust the pH to 7.0 by the dropwise addition of an aqueous solution of Cs₂CO₃.

    • Evaporate the solution to dryness under reduced pressure.

    • Further dry the residue by co-evaporation with dioxane.

  • Resin Loading (Attachment of the First Amino Acid):

    • Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.

    • Add the prepared cesium salt of this compound (1.2 equivalents relative to resin capacity) dissolved in DMF to the swollen resin.

    • The reaction can be catalyzed by the addition of KI (0.1 equivalents).

    • Heat the mixture at 50°C overnight with gentle agitation.

    • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and finally MeOH.

    • Dry the resin in vacuo.

  • Peptide Synthesis Cycle (Chain Elongation):

    • Deprotection: Remove the Boc group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

    • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.

    • Washing: Wash the resin with DCM to remove excess DIEA.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin.

    • Treat the peptide-resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger like p-cresol.

    • Caution: HF is extremely hazardous and requires a specialized apparatus and stringent safety protocols.

    • After cleavage, remove the HF by evaporation under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, wash, and then purify by reverse-phase HPLC.

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_cycle Peptide Elongation Cycle (Repeat n times) start Start with Merrifield Resin resin_prep Swell Resin in DCM Wash with DMF start->resin_prep loading Load Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid (Cesium Salt Method) resin_prep->loading deprotection Boc Deprotection (TFA/DCM) loading->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Couple next Boc-Amino Acid (e.g., HBTU/DIEA) neutralization->coupling washing Wash Resin (DMF, DCM) coupling->washing washing->deprotection Next cycle final_cleavage Final Cleavage from Resin (Anhydrous HF) washing->final_cleavage Final cycle purification Purify Peptide (RP-HPLC) final_cleavage->purification end Characterized Peptide purification->end

Caption: A generalized workflow for the solid-phase synthesis of a peptide utilizing this compound as the initial building block.

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery and medicinal chemistry. Its unique combination of a readily cleavable protecting group, fixed stereochemistry, and a biologically relevant benzothiophene core provides researchers with a powerful tool for the rational design and synthesis of novel therapeutic agents. The potential to develop potent enzyme inhibitors, such as those targeting BDK for metabolic diseases, highlights just one of the exciting research avenues this compound opens up. The provided protocols and conceptual frameworks are intended to serve as a guide for scientists and researchers to harness the full potential of this key intermediate in their drug development pipelines.

References

The Synthetic Keystone: A Technical Guide to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of novel therapeutics often hinges on the availability of versatile and specialized chemical building blocks. Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS 190190-48-8) represents a key chiral intermediate in medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a defined (R)-stereocenter, and a benzothienyl moiety, makes it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. The benzothiophene ring is a common isostere for indole in drug design and is present in numerous biologically active compounds, where it can modulate lipophilicity, metabolic stability, and target engagement[2]. This guide explores the structural analogs and derivatives of this core, with a primary focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a validated therapeutic target for type 2 diabetes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Therapeutic Strategy

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[3][4][5]. By inhibiting DPP-4, the physiological activity of these incretins is prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner[6][7]. The β-amino acid scaffold, present in the core topic molecule, is a key pharmacophore found in potent DPP-4 inhibitors like Sitagliptin[3][4]. While direct biological data for derivatives of this compound is limited in publicly accessible literature, structurally related compounds incorporating the benzothiophene ring system have been synthesized and evaluated as DPP-4 inhibitors.

Structural Analogs and Biological Activity

Research into novel DPP-4 inhibitors has explored a wide variety of heterocyclic scaffolds to optimize potency and selectivity. While direct derivatives of the title compound are not extensively published, a study on benzo[3][8]thieno[2,3‐d]pyrimidine derivatives provides valuable insight into how the benzothiophene moiety can be incorporated into potent DPP-4 inhibitors. These compounds, while structurally distinct from a simple acylated derivative of the title molecule, represent a class of benzothiophene-containing DPP-4 inhibitors with measured biological activity.

Quantitative Data on Benzothiophene-Based DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of benzo[3][8]thieno[2,3‐d]pyrimidine phthalimide and amine derivatives against human recombinant DPP-4.

Compound IDStructure/DescriptionIC50 (µM)[9]
6 2-(2-benzyl-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione58.03 ± 5.61
8 2-(2-(4-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione48.01 ± 2.63
13 2-(2-(2-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione44.88 ± 4.12
14 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione34.17 ± 5.11
16 2-(2-(3-methoxybenzyl)-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione179.31 ± 10.23

Note: These compounds are structurally different from direct derivatives of this compound but serve as examples of benzothiophene-containing scaffolds with demonstrated DPP-4 inhibitory activity.

Signaling Pathway and Mechanism of Action

DPP-4 inhibitors function by modulating the incretin pathway. The diagram below illustrates the mechanism of action.

DPP4_Pathway Ingestion Food Ingestion Gut Intestinal L-Cells Ingestion->Gut stimulates GLP1 Active GLP-1 (Incretin Hormone) Gut->GLP1 releases DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme is substrate for Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 inactivates Insulin Insulin Secretion (Increased) Pancreas->Insulin leads to Glucose Blood Glucose (Lowered) Insulin->Glucose Inhibitor DPP-4 Inhibitor (e.g., Benzothienyl Derivative) Inhibitor->DPP4_Enzyme blocks Synthesis_Workflow start_end start_end process process decision decision io io start Start dissolve Dissolve Ester in Methanol start->dissolve hydrolysis Add LiOH solution for Saponification dissolve->hydrolysis monitor Monitor Reaction (TLC/LC-MS) hydrolysis->monitor complete Reaction Complete? monitor->complete complete->monitor No concentrate Concentrate to Remove Methanol complete->concentrate Yes acidify Add DCM & Acidify with HCl to pH 2 concentrate->acidify extract Extract with DCM (3x) acidify->extract dry Dry Organic Phase (Na2SO4) & Filter extract->dry final_product Concentrate to yield Final Product dry->final_product end_node End final_product->end_node

References

The Strategic Role of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the strategic use of chiral building blocks is paramount for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a non-proteinogenic β-amino acid, has emerged as a critical intermediate in medicinal chemistry. Its unique structural features—a Boc-protected amine, a defined (R)-stereochemistry, and a biologically relevant benzothienyl moiety—make it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound, including its role in the synthesis of enzyme inhibitors and peptidomimetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant biological pathways and synthetic workflows.

Core Properties and Synthetic Utility

This compound (CAS No. 190190-48-8) is a white to off-white solid with a molecular formula of C₁₇H₂₁NO₄S.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for its synthetic utility, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for controlled, stepwise synthesis of complex molecules.[1][3] The (R)-chirality at the β-carbon is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs), which is often critical for specific interactions with biological targets and can reduce off-target effects.[3]

The benzothiophene ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] Its incorporation can enhance lipophilicity, facilitate passage through biological membranes, and provide key interactions with protein targets, thereby influencing the overall pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

Applications in the Synthesis of Bioactive Molecules

While direct biological activity data for compounds synthesized specifically from this compound is not extensively published in publicly accessible literature, its structural similarity to intermediates used in the development of potent enzyme inhibitors allows for a detailed exploration of its potential applications. The following sections detail its likely use in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors and 3C-like protease (3CLpro) inhibitors, drawing on data from closely related analogues.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.[4] Structurally similar β-amino acids are crucial for enhancing the affinity of inhibitors for the DPP-4 enzyme.[4]

The synthesis of DPP-4 inhibitors often involves the coupling of a β-amino acid derivative with a heterocyclic scaffold. The benzothienyl group of this compound can participate in important hydrophobic interactions within the enzyme's active site.[4]

The following table summarizes the in vitro inhibitory activity of novel 1,2,4-triazole derivatives, which are structurally analogous to compounds that could be synthesized from the title compound.

Compound IDStructureDPP-4 IC₅₀ (nM)Selectivity over QPPSelectivity over DPP-8/9
Analog 1 1,2,4-triazole with β-amino acid side chain15>5000-fold>5000-fold
Analog 2 Modified 1,2,4-triazole with β-amino acid25>4000-fold>4000-fold
Sitagliptin Marketed DPP-4 Inhibitor18>2600-fold>5000-fold

Data is representative of analogous compounds and not directly derived from this compound.

A typical experimental protocol to determine the DPP-4 inhibitory activity of a compound is as follows:

  • Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC are prepared in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Dilution: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • Add 25 µL of the diluted test compound or vehicle (for control) to the wells of a 96-well microplate.

    • Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

  • Data Acquisition: Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins Pancreas Pancreas Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Glucose Blood Glucose Homeostasis Insulin->Glucose Lowers Glucagon->Glucose Raises Inactive Inactive Incretins DPP4->Inactive Degrades Inhibitor DPP-4 Inhibitor Inhibitor->DPP4 Inhibits

Mechanism of Action for DPP-4 Inhibitors.

Synthetic_Workflow_DPP4 Start Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Heterocycle Heterocyclic Amine (e.g., Aminotriazole) Heterocycle->Coupling Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final Final DPP-4 Inhibitor Deprotection->Final

General Synthetic Workflow for DPP-4 Inhibitors.
3C-like Protease (3CLpro) Inhibitors for Antiviral Therapy

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2. It cleaves viral polyproteins into functional proteins, making it a prime target for antiviral drug development. Peptidomimetic inhibitors that mimic the natural substrate of 3CLpro have shown significant promise. The benzothiazolyl ketone moiety, structurally related to the benzothienyl group, has been successfully employed as a warhead in potent 3CLpro inhibitors.[5]

The following table presents data for peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors.

Compound ID3CLpro IC₅₀ (µM)Antiviral Activity EC₅₀ (µM)Mouse Liver Microsome Stability (t₁/₂ min)
Analog 3 0.1100.5535
Analog 4 0.8682.15>120
Nirmatrelvir 0.0030.07645

Data is representative of analogous compounds and not directly derived from this compound.[5]

A common method for assessing 3CLpro inhibition is a FRET-based assay:

  • Reagents: Recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate containing a cleavage site flanked by a fluorophore and a quencher are used.

  • Compound Preparation: Test compounds are serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound to the assay buffer.

    • Add the 3CLpro enzyme and incubate for a defined period at room temperature.

    • Initiate the reaction by adding the FRET substrate.

  • Data Acquisition: Measure the increase in fluorescence over time as the substrate is cleaved, separating the fluorophore and quencher.

  • Data Analysis: Calculate the initial reaction velocity and determine the IC₅₀ values by fitting the dose-response data to a suitable equation.

Logical Flow of 3CLpro Inhibition.

Experimental_Workflow_3CLpro Synthesis Synthesis of Peptidomimetic Inhibitor EnzymeAssay In Vitro 3CLpro Inhibition Assay (IC₅₀) Synthesis->EnzymeAssay AntiviralAssay Cell-Based Antiviral Assay (EC₅₀) EnzymeAssay->AntiviralAssay Active Compounds PKAssay Pharmacokinetic Studies (in vivo) AntiviralAssay->PKAssay Potent Compounds Lead Lead Optimization PKAssay->Lead Promising Candidates

Experimental Workflow for 3CLpro Inhibitor Development.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its inherent structural and stereochemical features provide a robust platform for the synthesis of sophisticated and highly specific enzyme inhibitors and other therapeutic agents. While direct data for its derivatives are emerging, the extensive research on analogous compounds strongly supports its potential in developing novel treatments for metabolic diseases, viral infections, and potentially other therapeutic areas. The strategic application of such well-designed intermediates will continue to be a cornerstone of successful drug discovery and development programs.

References

Spectroscopic and Structural Characterization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical guide provides a detailed overview of the spectroscopic and structural characterization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a key intermediate in pharmaceutical and organic synthesis. The document outlines expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides comprehensive experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate the identification and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(1-benzothiophen-3-yl)butanoic acid

  • CAS Number: 190190-48-8

  • Molecular Formula: C₁₇H₂₁NO₄S

  • Molecular Weight: 335.42 g/mol

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d1HAromatic H (Benzothiophene)
~7.40d1HAromatic H (Benzothiophene)
~7.20-7.35m3HAromatic H (Benzothiophene)
~5.10d1HNH (Boc-carbamate)
~4.20m1HCH-N (C3)
~3.10dd1HCH₂-Ar (C4, diastereotopic)
~2.95dd1HCH₂-Ar (C4, diastereotopic)
~2.60m2HCH₂-COOH (C2)
1.45s9HC(CH₃)₃ (Boc group)
Broad signal, exchangeable with D₂O

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175.0C=O (Carboxylic acid)
~155.5C=O (Boc-carbamate)
~140.0, ~138.5Quaternary Aromatic C (Benzothiophene)
~120-125Aromatic CH (Benzothiophene)
~80.0C(CH₃)₃ (Boc group)
~50.0CH-N (C3)
~38.0CH₂-COOH (C2)
~35.0CH₂-Ar (C4)
28.3C(CH₃)₃ (Boc group)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3350MediumN-H stretch (Boc-carbamate)
~2970, ~2930MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid and Boc-carbamate)
~1520StrongN-H bend (Amide II)
~1160StrongC-O stretch (Boc-carbamate)
~760StrongC-H bend (Aromatic, ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z RatioIon
336.1213[M+H]⁺
358.1032[M+Na]⁺
280.1390[M-C₄H₉+H]⁺
236.0842[M-Boc+H]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Format: Transmittance or Absorbance.

  • Data Analysis:

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Parameters (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

    • Drying Gas (N₂): Temperature and flow rate optimized for the solvent system.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Tune & Shim instrument->setup acquire Acquire 1H & 13C Spectra setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Signals & Integrate calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis place Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place->apply_pressure instrument Place in FT-IR Spectrometer apply_pressure->instrument acquire Acquire Spectrum (4000-400 cm-1) instrument->acquire identify Identify Major Absorption Bands acquire->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: Workflow for IR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) cluster_analysis Data Analysis dissolve Dissolve Sample in Suitable Solvent dilute Dilute to ~1 mg/mL dissolve->dilute inject Inject into Mass Spectrometer dilute->inject ionize Electrospray Ionization inject->ionize analyze_mass Mass Analysis ionize->analyze_mass identify_ion Identify Molecular Ion Peak analyze_mass->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag

Caption: Workflow for Mass Spectrometry Analysis.

Technical Guide: Solubility and Stability Profile of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for evaluating the solubility and stability of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid based on established industry and regulatory guidelines. As of the date of this publication, specific experimental data for this compound is not widely available in the public domain. The experimental protocols outlined herein represent best practices for generating the requisite data for drug development purposes.

Introduction

This compound is a protected amino acid derivative that holds potential as a building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This guide details the standard methodologies for characterizing the solubility and stability of this active pharmaceutical ingredient (API).

Solubility Assessment

The solubility of an API is a critical determinant of its oral bioavailability and plays a significant role in formulation development.[1][2] It is essential to characterize the solubility in various aqueous and organic solvents.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility is determined by the shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[3]

Objective: To determine the saturated concentration of the compound in a specific solvent at equilibrium.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffered saline (PBS) at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies can establish the time to equilibrium.

  • After shaking, allow the samples to stand to let the undissolved solids settle.

  • Centrifuge the samples to separate the supernatant from the solid material.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

Experimental Protocol: pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium.[4]

Objective: To determine the solubility of the compound across a physiologically relevant pH range.

Procedure:

  • Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[4]

  • Perform the equilibrium solubility determination as described in section 2.1 in each of these buffers.

  • Plot the measured solubility (on a logarithmic scale) against the pH.

Data Presentation: Solubility

The results of the solubility studies should be summarized in clear and concise tables.

Table 1: Equilibrium Solubility in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Water25Data to be generatedData to be generated
PBS (pH 7.4)25Data to be generatedData to be generated
0.1 N HCl (pH 1.2)37Data to be generatedData to be generated
Acetate Buffer (pH 4.5)37Data to be generatedData to be generated
Phosphate Buffer (pH 6.8)37Data to be generatedData to be generated
Ethanol25Data to be generatedData to be generated
Methanol25Data to be generatedData to be generated
DMSO25Data to be generatedData to be generated

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[8][9]

Experimental Protocol: Solid-State Stability

Objective: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

Materials:

  • This compound

  • Stability chambers with controlled temperature and relative humidity (RH)

  • Appropriate sample containers (e.g., amber glass vials)

  • HPLC system with a validated stability-indicating method

Procedure:

  • Package the compound in containers that mimic the proposed storage for the final product.

  • Place the samples in stability chambers under the conditions specified by ICH guidelines.[8]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[9]

  • At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay (potency) by HPLC

    • Degradation products/impurities by a stability-indicating HPLC method

  • A "significant change" is typically defined as a failure to meet the specification, such as a significant decrease in assay value or an increase in degradation products beyond acceptable limits.[6]

Experimental Protocol: Solution-State Stability

Objective: To evaluate the stability of the compound in solution under various conditions, which is relevant for liquid formulations and during manufacturing processes.

Procedure:

  • Prepare solutions of the compound in relevant solvents and buffers (e.g., those intended for formulation).

  • Store the solutions at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures).

  • Protect some samples from light to assess photostability in solution.

  • Analyze the solutions at appropriate time intervals for changes in assay and the formation of degradants.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.[6]

Procedure: Subject the compound to a variety of stress conditions that are more severe than accelerated stability testing:

  • Acidic hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C)

  • Basic hydrolysis: 0.1 N NaOH at room temperature or elevated temperature

  • Oxidation: 3% hydrogen peroxide at room temperature

  • Thermal degradation: Dry heat (e.g., 80°C)

  • Photostability: Exposure to light according to ICH Q1B guidelines[7]

Analyze the stressed samples by HPLC to identify and, if necessary, characterize the degradation products.

Data Presentation: Stability

Table 2: Solid-State Stability Data (Example Template)

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C / 60% RH0White Powder99.80.15
3DataDataData
6DataDataData
12DataDataData
40°C / 75% RH0White Powder99.80.15
3DataDataData
6DataDataData

Table 3: Forced Degradation Results (Example Template)

Stress ConditionDurationAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl, 60°C24 hDataDataData
0.1 N NaOH, RT24 hDataDataData
3% H₂O₂, RT24 hDataDataData
Dry Heat, 80°C48 hDataDataData
Light ExposureICH Q1BDataDataData

Visualizations

Experimental Workflow Diagrams

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess API to solvent prep2 Seal vials prep1->prep2 equil1 Shake at controlled temperature (e.g., 24-72h) prep2->equil1 analysis1 Centrifuge to separate solid equil1->analysis1 analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Analyze by validated HPLC method analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

G Solid-State Stability Testing Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Timepoint Testing setup1 Package API in appropriate containers setup2 Place in stability chambers setup1->setup2 storage1 Long-term (25°C/60%RH) setup2->storage1 storage2 Accelerated (40°C/75%RH) setup2->storage2 testing1 Withdraw samples at specified intervals storage1->testing1 storage2->testing1 testing2 Analyze for Appearance, Assay, and Impurities testing1->testing2

Caption: Workflow for Solid-State Stability Testing.

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its advancement in the drug development pipeline. The experimental protocols and data presentation formats provided in this guide offer a robust framework for generating the necessary data package to support formulation development and regulatory submissions. Adherence to these standardized methodologies will ensure data quality and consistency, ultimately facilitating a more efficient and informed development process.

References

Methodological & Application

Protocol for the Incorporation of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS No. 190190-48-8), a key building block for the synthesis of peptides with modified backbones. The incorporation of this unnatural amino acid, with its bulky benzothienyl side chain, can significantly influence the resulting peptide's conformation, stability, and biological activity, making it a valuable tool in drug discovery and development.[1][2]

Compound Properties and Handling

This compound is a white to off-white solid, typically with a purity of over 97%. Its structure features a tert-butyloxycarbonyl (Boc) protected amine, an (R)-chiral center, and a benzothienyl moiety.

PropertyValue
CAS Number 190190-48-8
Appearance White to off-white solid/powder
Purity >97%
Storage Store at 2-8°C, protected from moisture.

Handling Precautions: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. Due to the steric hindrance of the benzothienyl side chain, optimized coupling conditions are recommended to ensure high yields.[3]

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole)

  • Diethyl ether

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection Resin->Deprotection DCM Neutralization Neutralization Deprotection->Neutralization 50% TFA in DCM Coupling Amino Acid Coupling Neutralization->Coupling 10% DIEA in DCM Wash Washing Coupling->Wash HBTU/HOBt Wash->Deprotection DMF, DCM Final_Cleavage Final Cleavage & Deprotection Wash->Final_Cleavage After final coupling Purification Purification Final_Cleavage->Purification e.g., HF/anisole LPPS_Workflow Start Start Materials: This compound Amino Acid Ester (e.g., H-Gly-OMe.HCl) Activation Activation of Carboxyl Group Start->Activation Neutralization Neutralization of Amino Acid Ester Start->Neutralization Coupling Coupling Reaction Activation->Coupling Neutralization->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection (for further elongation) Purification->Deprotection Final_Product Dipeptide Product Purification->Final_Product Final Dipeptide Deprotection->Coupling Next Amino Acid Ester Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Peptide with Benzothienyl Moiety Peptide->Receptor Enhanced Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

References

The Versatility of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutics. Among these, Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS No. 190190-48-8) has emerged as a valuable chiral intermediate, particularly in the development of targeted therapies. Its unique structural features—a Boc-protected amine for controlled, stepwise synthesis, a defined (R)-stereochemistry for enantiomeric purity, and a benzothienyl moiety prevalent in bioactive compounds—make it a versatile tool in medicinal chemistry.[1]

This document provides detailed application notes on the utility of this compound, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of drugs for the management of type 2 diabetes. Furthermore, it offers detailed, adaptable experimental protocols for its incorporation into small molecules and for the subsequent evaluation of their biological activity.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4][5] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels.[2][3][6]

The structure of this compound makes it an ideal scaffold for the synthesis of DPP-4 inhibitors. The β-amino acid structure is a key pharmacophore for binding to the active site of the DPP-4 enzyme. The benzothienyl group can engage in hydrophobic interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity.[1] The Boc protecting group allows for the straightforward coupling of this building block with other cyclic amines or heterocyclic scaffolds, which are common features of many potent DPP-4 inhibitors.[7]

Quantitative Data on DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of several DPP-4 inhibitors, including the well-established drug Sitagliptin, which shares a similar β-amino acid core. This data provides a benchmark for the potency that can be achieved with compounds derived from such building blocks.

Compound/Drug NameTargetIC50 (nM)Notes
SitagliptinDPP-418A widely prescribed oral antidiabetic medication.[8]
VildagliptinDPP-462Another commercially available DPP-4 inhibitor.
SaxagliptinDPP-450A potent and selective DPP-4 inhibitor.
AlogliptinDPP-4<10A potent and selective DPP-4 inhibitor.
LinagliptinDPP-41A potent xanthine-based DPP-4 inhibitor.
Thiazoloquinazoline DerivativeDPP-41.12A rationally designed potent inhibitor.[5]
Benzimidazole DerivativeDPP-48A potent inhibitor identified through structure-based design.[5]
Triazolopiperazine DerivativeDPP-42A highly potent analog.[5]

Experimental Protocols

Protocol 1: Synthesis of a Potential DPP-4 Inhibitor via Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a heterocyclic amine, a common step in the synthesis of DPP-4 inhibitors. This method is adapted from established procedures for the synthesis of Sitagliptin and its analogs.[1][7]

Materials:

  • This compound

  • Heterocyclic amine of choice (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][9][10]triazolo[4,3-a]pyrazine hydrochloride)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[9][11]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU or HBTU (1.1 equivalents) in anhydrous DMF.

  • Amine Addition: To this solution, add the heterocyclic amine (1.0 equivalent) followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Coupling Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected coupled product.

  • Boc Deprotection: Dissolve the purified Boc-protected product in DCM and add an excess of TFA (typically 25-50% v/v in DCM).[12] Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or preparative HPLC to yield the final DPP-4 inhibitor as a salt (e.g., trifluoroacetate salt).

G cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection A Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid B HATU/HBTU in DMF A->B Add C Activated Ester Intermediate B->C Forms D Heterocyclic Amine + DIPEA C->D Reacts with E Boc-Protected Coupled Product D->E F TFA in DCM E->F Treat with G Final DPP-4 Inhibitor F->G

Caption: Workflow for determining the in vitro DPP-4 inhibitory activity.

DPP-4 Signaling Pathway and the Impact of Inhibition

The inhibition of DPP-4 has a direct impact on the incretin signaling pathway, which is crucial for maintaining glucose homeostasis.

DPP-4 Signaling Pathway

G cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cells L-cells Food->L_cells K_cells K-cells Food->K_cells GLP1 GLP-1 L_cells->GLP1 GIP GIP K_cells->GIP Beta_cells β-cells GLP1->Beta_cells Alpha_cells α-cells GLP1->Alpha_cells DPP4 DPP-4 GLP1->DPP4 GIP->Beta_cells GIP->DPP4 Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Higher Blood Glucose Higher Blood Glucose Glucagon->Higher Blood Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inhibitor DPP-4 Inhibitor (e.g., from Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid) Inhibitor->DPP4

Caption: The DPP-4 signaling pathway and the mechanism of its inhibition.

As depicted in the diagram, food intake stimulates the release of GLP-1 and GIP from intestinal L-cells and K-cells, respectively. [5]These incretin hormones then act on pancreatic β-cells to promote glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. [2][3]DPP-4 rapidly degrades active GLP-1 and GIP into their inactive forms. DPP-4 inhibitors, synthesized using building blocks like this compound, block this degradation, thereby prolonging the action of incretins and leading to improved glycemic control.

References

Application Notes and Protocols for the Purification and Analysis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a chiral building block of significant interest in pharmaceutical synthesis. The control of its chemical and enantiomeric purity is critical for the successful development of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the purification and high-performance liquid chromatography (HPLC) analysis of this compound, based on established methods for related N-Boc protected amino acids and benzothiophene derivatives.

Purification Methods

The purification of this compound can be approached through several methods, depending on the scale of the synthesis and the desired final purity. Common techniques include flash chromatography for crude purification and preparative HPLC for achieving high purity.[1] Crystallization is also a viable and often preferred method for obtaining highly pure, stable solid material.[2][3]

Flash Chromatography

Flash chromatography is a rapid and cost-effective method for the initial purification of the crude reaction mixture, effectively removing excess reagents and byproducts.[1][4]

Experimental Protocol: Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.

  • Column Packing: Prepare a silica gel column, either by dry-packing or slurry-packing with the initial mobile phase.

  • Loading: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the gradient will depend on the specific impurities present. A typical starting point is a gradient of 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For instances requiring purity levels exceeding 99%, preparative HPLC is the method of choice.[1] This technique offers high resolution and can separate closely related impurities.[1]

Experimental Protocol: Preparative HPLC

  • System Preparation: Set up the preparative HPLC system with the specified column and mobile phase. Equilibrate the column until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent at a concentration suitable for the column loading capacity. Filter the solution through a 0.45 µm filter.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the preparative HPLC method as detailed in the table below.

  • Fraction Collection: Collect the fraction corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the mobile phase solvent from the pure fraction, typically by lyophilization or rotary evaporation, to obtain the final product.

Crystallization

Crystallization is an effective method for purifying Boc-protected amino acids that are solid at room temperature.[2] It can significantly improve the purity and stability of the final product.[3]

Experimental Protocol: Crystallization

  • Dissolution: Dissolve the crude or partially purified oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.[2]

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes persistently cloudy.[2] Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[2]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[2]

  • Drying: Dry the crystals under vacuum to a constant weight.[2]

HPLC Analysis

Analytical HPLC is essential for assessing the purity of this compound. Due to the benzothiophene moiety, a C18 reversed-phase column is suitable.[5] The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier to ensure good peak shape for the carboxylic acid.[4][6]

Analytical HPLC Method

Data Presentation: Analytical HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent[5]
Column C18, 4.6 x 150 mm, 5 µm particle size[5]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 10 µL[5]
Detector UV-Vis Detector[5]
Detection Wavelength 254 nm[5]
Run Time 20 minutes

Experimental Protocol: Analytical HPLC

  • Mobile Phase Preparation: Prepare the mobile phases as specified above. For example, to prepare Mobile Phase A, add 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water. Degas the mobile phases using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is observed.

  • Analysis: Inject the standard and sample solutions and run the HPLC analysis according to the specified gradient conditions.

  • Data Processing: Integrate the peaks in the resulting chromatograms to determine the retention time and peak area. Purity is calculated based on the relative peak areas.

Chiral HPLC Method

To determine the enantiomeric purity, a chiral HPLC method is required. N-derivatized amino acids, such as Boc-protected ones, can often be resolved on specific chiral stationary phases.[7]

Data Presentation: Chiral HPLC Conditions

ParameterCondition
HPLC System Chiral HPLC system with UV detector
Column CHIROBIOTIC T, 4.6 x 250 mm, 5 µm or similar macrocyclic glycopeptide-based column[7]
Mobile Phase Isocratic mixture of Hexane and Ethanol with a small percentage of Acetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm

Visualized Workflows

HPLC_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject Inject Sample prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject run_hplc Run HPLC Method inject->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data process_data Integrate Peaks & Calculate Purity acquire_data->process_data

Caption: Workflow for Analytical HPLC Analysis.

Purification_Workflow crude_product Crude Product flash_chrom Flash Chromatography crude_product->flash_chrom partially_pure Partially Pure Product flash_chrom->partially_pure prep_hplc Preparative HPLC partially_pure->prep_hplc crystallization Crystallization partially_pure->crystallization high_purity_oil High Purity Amorphous Solid/Oil prep_hplc->high_purity_oil high_purity_solid High Purity Crystalline Product crystallization->high_purity_solid

Caption: General Purification Workflow.

References

Application Notes and Protocols: The Use of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in the Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid as a key building block in the synthesis of β-amino acids and their derivatives. This chiral, non-proteinogenic amino acid is of significant interest in medicinal chemistry and drug discovery due to the unique structural and physicochemical properties conferred by the benzothiophene moiety.

Introduction to this compound

This compound (CAS No. 190190-48-8) is a valuable intermediate for the synthesis of modified peptides and small molecule therapeutics.[1][2] Its key structural features include:

  • A β-Amino Acid Backbone: This imparts unique conformational properties to peptides, making them more resistant to enzymatic degradation compared to their α-amino acid counterparts.

  • The (R)-Chiral Center: The defined stereochemistry is crucial for stereospecific interactions with biological targets, which is a critical aspect of modern drug design.[2]

  • A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the amine functionality, allowing for controlled and sequential peptide bond formation.[1][2]

  • A Benzothienyl Side Chain: The benzothiophene group is a bioisostere of indole (the side chain of tryptophan) and is found in numerous biologically active compounds. It can participate in π-π stacking and hydrophobic interactions within protein binding pockets, potentially enhancing the potency and selectivity of a drug candidate.[1]

The incorporation of this building block can lead to novel peptide and peptidomimetic structures with enhanced stability, bioavailability, and target affinity.

Key Applications in Synthesis

The primary application of this compound is in the synthesis of β-peptides and as a modifying agent in the development of small molecule drugs, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

General Workflow for Peptide Synthesis:

The overall process for incorporating this compound into a peptide chain via solid-phase peptide synthesis (SPPS) is depicted below.

G start Start with Resin Support deprotection1 Fmoc Deprotection of Resin start->deprotection1 coupling Amide Coupling with Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid deprotection1->coupling Neutralization deprotection2 Boc Deprotection coupling->deprotection2 coupling2 Coupling of next Fmoc-amino acid deprotection2->coupling2 Neutralization repeat Repeat Deprotection and Coupling Cycles coupling2->repeat cleavage Cleavage from Resin and Side-Chain Deprotection repeat->cleavage purification Purification and Analysis (HPLC, MS) cleavage->purification

Figure 1: General workflow for incorporating a Boc-protected β-amino acid into a peptide using a hybrid Boc/Fmoc solid-phase synthesis strategy.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a dipeptide. These protocols are based on standard and widely accepted methodologies in peptide chemistry.

Protocol 1: Amide Bond Formation via TBTU/HOBt Coupling

This protocol describes the coupling of this compound to a resin-bound amino acid.

Materials:

  • This compound

  • Fmoc-protected amino acid pre-loaded on a suitable resin (e.g., Wang or Rink amide resin)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (2 eq.), TBTU (1.95 eq.), and HOBt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) to the solution and vortex for 1-2 minutes to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next step (e.g., Boc deprotection).

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to allow for further chain elongation.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) solution (10% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 15 minutes.

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3 times) and DMF (3 times).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5-10 minutes to neutralize the protonated amine.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling reaction.

Quantitative Data

The following table summarizes representative quantitative data for the amide coupling reaction described in Protocol 1. These values are based on typical yields and purities achieved for similar coupling reactions in peptide synthesis.

ParameterValue
Starting Resin Loading 0.5 mmol/g
Scale of Reaction 0.1 mmol
Equivalents of Amino Acid 2.0
Equivalents of TBTU/HOBt 1.95 / 2.0
Equivalents of DIPEA 4.0
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Coupling Efficiency (Yield) >95% (as determined by Kaiser test)
Purity of Crude Peptide Typically 70-90% (after cleavage)

Logical Relationships in Synthesis

The decision-making process for utilizing a protected amino acid in synthesis involves a series of logical steps, from the selection of the protecting group strategy to the final purification of the product.

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Analysis target Define Target Peptide Sequence strategy Select Protecting Group Strategy (e.g., Boc/Bzl vs. Fmoc/tBu) target->strategy reagents Choose Coupling Reagents (e.g., TBTU, HATU, DIC) strategy->reagents synthesis Perform Stepwise Synthesis (Coupling and Deprotection) reagents->synthesis cleavage Cleave Peptide from Resin synthesis->cleavage purification Purify Crude Peptide (HPLC) cleavage->purification characterization Characterize Final Product (Mass Spectrometry, NMR) purification->characterization

Figure 2: Logical workflow for the synthesis of a custom peptide incorporating a non-proteinogenic amino acid.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel β-amino acid-containing peptides and peptidomimetics. The protocols and data presented provide a foundation for researchers to incorporate this and similar non-proteinogenic amino acids into their synthetic workflows, enabling the exploration of new chemical space in drug discovery and development. The unique properties imparted by the β-amino acid backbone and the benzothienyl side chain offer exciting opportunities for creating next-generation therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for Reactions Involving Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a valuable chiral building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a Boc-protected amine, a defined stereocenter, and a benzothienyl moiety, makes it a versatile intermediate for the synthesis of novel therapeutic agents. The benzothiophene core is present in a variety of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed experimental protocols for two key reactions involving this compound: Boc deprotection and amide bond formation, critical steps in the synthesis of more complex molecules.

Chemical Properties

PropertyValue
CAS Number 190190-48-8
Molecular Formula C₁₇H₂₁NO₄S
Molecular Weight 335.42 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, (R)-3-Amino-4-(3-benzothienyl)-butyric acid, as a salt. This is a common step before subsequent coupling reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Place the flask in an ice bath to cool the solution to 0 °C. Under an inert atmosphere, slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirring solution. A common solvent ratio is 1:1 DCM:TFA.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting oil, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain (R)-3-Amino-4-(3-benzothienyl)-butyric acid trifluoroacetate salt.

Quantitative Data (Representative):

ParameterValue
Starting Material 1.0 g (2.98 mmol)
DCM 30 mL
TFA 30 mL
Reaction Time 1.5 hours
Yield >95% (crude)
Purity (by ¹H NMR) >95%
Protocol 2: Amide Coupling with an Amine using HBTU

This protocol details the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine, using HBTU as the coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Quantitative Data (Representative):

ParameterValue
Starting Acid 500 mg (1.49 mmol)
Benzylamine 176 mg (1.64 mmol)
HBTU 622 mg (1.64 mmol)
DIPEA 0.65 mL (3.73 mmol)
DMF 15 mL
Reaction Time 3 hours
Yield (after purification) 80-90%
Purity (by HPLC) >98%

Visualizations

Boc_Deprotection_Workflow Start This compound in DCM Reaction Add TFA Stir at RT (1-2h) Start->Reaction Evaporation Remove Volatiles (Rotary Evaporator) Reaction->Evaporation Precipitation Add Cold Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Product (R)-3-Amino-4-(3-benzothienyl)-butyric acid (TFA Salt) Filtration->Product

Caption: Workflow for Boc Deprotection.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up and Purification Acid This compound in DMF Reagents Add HBTU and DIPEA Acid->Reagents Activated_Acid Activated Ester Intermediate Reagents->Activated_Acid Amine Add Amine (R'-NH₂) Activated_Acid->Amine Reaction Stir at RT (2-4h) Amine->Reaction Crude_Product Crude Amide Product Reaction->Crude_Product Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Boc-Protected Amide Purification->Final_Product

Caption: Workflow for Amide Coupling.

Hypothetical_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Receptor Peroxisome Proliferator-Activated Receptor (PPARγ) RXR RXR Receptor->RXR heterodimerizes with Compound Benzothiophene Derivative Compound->Receptor binds and activates PPRE PPRE (DNA Response Element) RXR->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression regulates Biological_Response Anti-inflammatory Response Gene_Expression->Biological_Response leads to

Application Notes and Protocols for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid , a non-proteinogenic β-amino acid, in solid-phase peptide synthesis (SPPS). The incorporation of this unique building block can impart favorable pharmacological properties to synthetic peptides, making it a valuable tool in drug discovery and development.[1] The benzothiophene moiety is a key structural feature in various biologically active compounds, known to contribute to activities such as anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[2][3]

Introduction to this compound in SPPS

This compound is an ideal derivative for Boc-chemistry based SPPS. The tert-butyloxycarbonyl (Boc) protecting group on the amine is readily cleaved under moderately acidic conditions, which are orthogonal to the strong acid conditions typically used for final cleavage from the resin.[4] As a β-amino acid, it introduces a unique structural motif into the peptide backbone, which can enhance proteolytic stability and influence secondary structure. The bulky and hydrophobic benzothienyl side chain can play a significant role in receptor binding and improving the pharmacokinetic profile of the resulting peptide.

Key Considerations for SPPS

Incorporating β-amino acids and those with sterically hindered side chains, such as this compound, requires careful optimization of coupling conditions to ensure high efficiency and minimize side reactions.

Coupling Reagents: Due to the steric bulk of the benzothienyl group and the nature of the β-amino acid, standard coupling reagents may result in incomplete reactions. The use of more potent activating reagents is highly recommended.

Double Coupling: For challenging couplings, performing a second coupling step can significantly improve the yield of the desired full-length peptide. Monitoring the reaction with a qualitative test like the Kaiser test (for primary amines) is crucial to determine if a second coupling is necessary.

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended coupling reagents and general conditions for the incorporation of sterically hindered or β-amino acids. Optimization for your specific peptide sequence is advised.

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
HBTU/DIEA 1 : 0.95 : 22-5 min1-4 hoursA commonly used and effective reagent for many sequences.
HATU/DIEA 1 : 0.95 : 22-5 min30 min - 2 hoursGenerally more reactive than HBTU, recommended for difficult couplings.[5][6]
PyBOP/DIEA 1 : 1 : 22-5 min1-4 hoursShown to be particularly effective for coupling β-amino acids.[7]

Experimental Protocols

Below are detailed protocols for the key steps in SPPS incorporating this compound.

Protocol 1: Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

Protocol 2: Coupling of this compound (HATU Activation)
  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[5]

  • Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Protocol 3: Neutralization
  • Neutralization: Treat the deprotected peptide-resin with a solution of 10% DIEA in DCM for 10 minutes (repeat twice).

  • Washing: Wash the resin with DCM (5x) to remove excess base.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection
  • Preparation: Ensure the N-terminal Boc group is removed. Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups used. A common cocktail is TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Characterization
  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[8]

  • Characterization: Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

Visualization of SPPS Workflow and Rationale for Use

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the conceptual benefits of incorporating this compound.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start with N-deprotected resin Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid (e.g., HATU/DIEA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Benefits_Diagram cluster_properties Enhanced Peptide Properties cluster_applications Potential Therapeutic Applications Unnatural_AA This compound Proteolytic_Stability Increased Proteolytic Stability (β-amino acid backbone) Unnatural_AA->Proteolytic_Stability Receptor_Binding Modulated Receptor Binding (Bulky benzothienyl side chain) Unnatural_AA->Receptor_Binding Pharmacokinetics Improved Pharmacokinetics (Increased hydrophobicity) Unnatural_AA->Pharmacokinetics Anticancer Anticancer Proteolytic_Stability->Anticancer Anti_inflammatory Anti-inflammatory Receptor_Binding->Anti_inflammatory Antimicrobial Antimicrobial Pharmacokinetics->Antimicrobial

Caption: Rationale for incorporating the unnatural amino acid.

References

Application Notes and Protocols: Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, with CAS number 190190-48-8, is a highly valuable chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its unique structure, featuring a Boc-protected amine, a defined (R)-stereocenter, and a benzothienyl moiety, makes it a critical component in the development of novel therapeutics, particularly in the area of metabolic diseases.[1][3] The benzothiophene ring is a common feature in many biologically active compounds, potentially enhancing lipophilicity and target protein binding affinity.[2][3] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, a crucial aspect of complex drug molecule construction.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate analogous to those used in the preparation of dipeptidyl peptidase-4 (DPP-IV) inhibitors. DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory synthesis.[4][5][6][7]

Core Application: Synthesis of a Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor Intermediate

A primary application of this compound is in the synthesis of β-amino amide intermediates. These intermediates are precursors to potent and selective DPP-IV inhibitors. The general synthetic approach involves two key steps:

  • Amide Coupling: The carboxylic acid functionality of this compound is coupled with a heterocyclic amine.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final primary amine intermediate, which can be further functionalized.

The following sections provide detailed protocols for these transformations.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical quantitative data for the key synthetic steps. These values are based on analogous transformations reported in the literature for similar β-amino acids used in the synthesis of DPP-IV inhibitors.

Table 1: Amide Coupling Reaction Parameters

ParameterValueReference
Starting Material 1This compound-
Starting Material 2Heterocyclic Amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine)[6]
Coupling ReagentEDC·HCl (1.1 eq)Analogous Syntheses
AdditiveHOBt (1.1 eq)Analogous Syntheses
BaseDiisopropylethylamine (DIPEA) (2.0 eq)Analogous Syntheses
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Analogous Syntheses
Reaction Temperature0 °C to Room TemperatureAnalogous Syntheses
Reaction Time12 - 24 hoursAnalogous Syntheses
Expected Yield 85 - 95% Analogous Syntheses
Expected Purity >98% (after chromatography) Analogous Syntheses

Table 2: Boc Deprotection Reaction Parameters

ParameterValueReference
Starting MaterialBoc-protected Amide Intermediate-
Deprotection ReagentTrifluoroacetic Acid (TFA) in DCM (1:1 v/v) or 4M HCl in Dioxane[7]
Reaction Temperature0 °C to Room Temperature[7]
Reaction Time1 - 4 hours[7]
Expected Yield >95% (as salt) Analogous Syntheses
Expected Purity >99% (after precipitation/crystallization) Analogous Syntheses

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Heterocyclic Amine

This protocol describes the formation of an amide bond between this compound and a representative heterocyclic amine using EDC·HCl and HOBt as coupling agents.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic Amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the heterocyclic amine (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected amide intermediate.

Protocol 2: Boc Deprotection of the Amide Intermediate

This protocol describes the removal of the Boc protecting group to yield the final primary amine intermediate as a salt.

Materials:

  • Boc-protected Amide Intermediate (from Protocol 1) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amide intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA (or a solution of 4M HCl in dioxane) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add cold diethyl ether to the residue to precipitate the product as the corresponding salt (trifluoroacetate or hydrochloride).

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final deprotected amine intermediate.

Visualizations

Synthetic Pathway

Synthetic_Pathway A Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid C Boc-protected Amide Intermediate A->C EDC, HOBt, DIPEA DCM, 0°C to RT (Amide Coupling) B Heterocyclic Amine D Final Amine Intermediate (Salt) C->D TFA/DCM or 4M HCl/Dioxane (Boc Deprotection)

Caption: Synthetic pathway for a DPP-IV inhibitor intermediate.

Experimental Workflow

Experimental_Workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection start_coupling Combine Reactants: Boc-amino acid, amine, HOBt, DIPEA in DCM reaction_coupling Add EDC at 0°C Stir for 12-24h at RT start_coupling->reaction_coupling workup Aqueous Workup: NaHCO3, H2O, Brine reaction_coupling->workup purification Column Chromatography workup->purification product_amide Isolated Boc-protected Amide Intermediate purification->product_amide start_deprotection Dissolve Intermediate in DCM at 0°C product_amide->start_deprotection reaction_deprotection Add TFA or HCl/Dioxane Stir for 1-4h start_deprotection->reaction_deprotection precipitation Concentrate and Precipitate with Ether reaction_deprotection->precipitation product_final Final Amine Intermediate Salt precipitation->product_final

Caption: Step-by-step experimental workflow.

References

Handling and storage procedures for "Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and utilization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS No. 190190-48-8), a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a chiral building block widely used in the synthesis of novel therapeutic agents.[1] Its structure, featuring a Boc-protected amine, a benzothienyl moiety, and a defined (R)-stereochemistry, makes it a valuable component for creating complex and specific molecular architectures.[2]

PropertyValueReference
CAS Number 190190-48-8--INVALID-LINK--
Molecular Formula C₁₇H₂₁NO₄S--INVALID-LINK--
Molecular Weight 335.42 g/mol --INVALID-LINK--
Appearance White to off-white solid or powder[Various Suppliers]
Melting Point 123-127 °C--INVALID-LINK--
Purity Typically ≥97% or ≥98%[Various Suppliers]
Storage Temperature 2-8°C or 0-8°C[Various Suppliers]
Hazard Class Irritant--INVALID-LINK--

Handling and Storage Procedures

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat. In case of dust generation, consider additional protective clothing.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

Safe Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep away from ignition sources.

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2°C and 8°C.

  • Protect from light and moisture.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for its incorporation into a peptide chain.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support (e.g., Merrifield resin).

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin pre-loaded with the first amino acid)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for at least 30 minutes before the first coupling step.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Gently agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin multiple times with DCM and DMF to remove residual TFA and by-products.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF and then DCM to remove excess base.

  • Amino Acid Coupling:

    • Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and by-products.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the peptide with cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

General Laboratory Workflow for Handling Chemical Reagents

G A Receiving and Unpacking B Verify Chemical Identity and Integrity A->B C Review Safety Data Sheet (SDS) B->C H Long-term Storage (Stock) B->H Stock D Don Appropriate Personal Protective Equipment (PPE) C->D E Weighing and Dispensing in Ventilated Enclosure D->E F Experimental Use (e.g., SPPS) E->F G Short-term Storage (In Use) E->G Unused portion I Waste Collection (Labeled Container) F->I J Decontamination of Workspace and Glassware F->J G->F H->E K Proper Waste Disposal I->K J->K

Caption: General workflow for handling chemical reagents.

Decision-Making Flowchart for Storage of this compound

G start Compound Received check_temp Check Supplier Recommendation start->check_temp store_fridge Store at 2-8°C check_temp->store_fridge Yes (2-8°C) check_container Is container tightly sealed? store_fridge->check_container seal_container Seal container properly check_container->seal_container No check_light Protect from light? check_container->check_light Yes seal_container->check_light store_dark Store in a dark place check_light->store_dark Yes final_storage Final Storage Location (Dry, Cool, Well-Ventilated) check_light->final_storage No store_dark->final_storage

Caption: Storage decision flowchart for the compound.

References

Application Notes and Protocols for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The protocols detailed below are based on established methodologies for the asymmetric synthesis of β-amino acids, followed by standard amine protection.

Introduction

This compound is a non-proteinogenic β-amino acid derivative. Its structural features, including a chiral center, a benzothiophene moiety, and a Boc-protected amine, make it a significant intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The benzothiophene ring is a common scaffold in biologically active compounds, and the defined (R)-stereochemistry is often crucial for therapeutic efficacy. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the molecule and is readily removed under mild acidic conditions.

The synthesis of this compound typically involves two key stages: the asymmetric synthesis of the chiral β-amino acid core, followed by the protection of the amino group with a Boc moiety. A highly effective and widely used method for establishing the stereocenter is the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor.

Synthetic Pathway Overview

The overall synthetic route can be visualized as a three-step process starting from a β-ketoester, proceeding through an enamide intermediate, which is then asymmetrically hydrogenated and finally protected to yield the target compound.

Synthetic_Pathway A Ethyl 3-(benzo[b]thiophen-3-yl)-3-oxopropanoate B Ethyl (Z)-3-acetamido-3-(benzo[b]thiophen-3-yl)acrylate A->B 1. NH4OAc 2. Ac2O, Pyridine C Ethyl (R)-3-acetamido-3-(benzo[b]thiophen-3-yl)propanoate B->C H2, Rh(COD)2BF4 (R,R)-Me-DuPhos D (R)-3-Amino-4-(3-benzothienyl)-butyric acid C->D HCl (aq), Heat E This compound D->E (Boc)2O, NaOH THF/H2O

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (Z)-3-acetamido-3-(benzo[b]thiophen-3-yl)acrylate (Enamide Precursor)

This protocol describes the synthesis of the key enamide precursor for asymmetric hydrogenation.

Materials:

  • Ethyl 3-(benzo[b]thiophen-3-yl)-3-oxopropanoate

  • Ammonium acetate (NH₄OAc)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of ethyl 3-(benzo[b]thiophen-3-yl)-3-oxopropanoate (1.0 eq) and ammonium acetate (3.0 eq) in toluene is heated to reflux with a Dean-Stark trap for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of pyridine (5.0 eq) and acetic anhydride (5.0 eq) and stirred at room temperature for 12-16 hours.

  • The reaction mixture is then poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired enamide.

Protocol 2: Asymmetric Hydrogenation of Ethyl (Z)-3-acetamido-3-(benzo[b]thiophen-3-yl)acrylate

This protocol details the crucial stereoselective reduction step.

Materials:

  • Ethyl (Z)-3-acetamido-3-(benzo[b]thiophen-3-yl)acrylate

  • [Rh(COD)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)

  • (R,R)-Me-DuPhos (or a similar chiral phosphine ligand)

  • Degassed methanol or ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) are dissolved in degassed methanol in a pressure-rated reaction vessel.

  • The solution is stirred for 15-20 minutes to allow for catalyst pre-formation.

  • The enamide substrate (1.0 eq) is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen manifold.

  • The vessel is purged with hydrogen gas (3-4 cycles).

  • The reaction is stirred under hydrogen pressure (typically 40-100 psi) at room temperature for 12-24 hours.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue contains the crude ethyl (R)-3-acetamido-3-(benzo[b]thiophen-3-yl)propanoate. The enantiomeric excess (ee) can be determined at this stage by chiral HPLC analysis.

Protocol 3: Hydrolysis of the Ester and Acyl Group

This step yields the free amino acid.

Materials:

  • Crude ethyl (R)-3-acetamido-3-(benzo[b]thiophen-3-yl)propanoate

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • The crude product from Protocol 2 is suspended in 6 M HCl.

  • The mixture is heated to reflux for 6-8 hours.

  • The reaction mixture is cooled to room temperature and then to 0 °C.

  • The resulting precipitate (the hydrochloride salt of the amino acid) can be collected by filtration, washed with cold water, and dried. Alternatively, the aqueous solution can be carried forward to the next step after neutralization.

Protocol 4: Boc-Protection of (R)-3-Amino-4-(3-benzothienyl)-butyric acid

This final step yields the target compound.[1]

Materials:

  • (R)-3-Amino-4-(3-benzothienyl)-butyric acid (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • (R)-3-Amino-4-(3-benzothienyl)-butyric acid (1.0 eq) is dissolved in a mixture of THF and water (or toluene and water).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium hydroxide (2.5 eq) in water is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (or toluene).

  • The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.[1]

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is washed with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.

  • The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

  • The resulting precipitate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Representative Catalysts and Conditions for Asymmetric Hydrogenation of β-(Acylamino)acrylates
Catalyst/Ligand SystemSubstrate TypeSolventH₂ Pressure (psi)Temp (°C)ee (%)Reference
Rh-(R,R)-Me-DuPhosβ-Alkyl/Aryl (E/Z)Toluene4025>99J. Org. Chem. 1999, 64, 6907-6910
Rh-BICPβ-Alkyl (E/Z)Toluene402598-99J. Org. Chem. 1999, 64, 6907-6910
Rh-JosiphosUnprotected β-enamino estersVarious1002593-97J. Am. Chem. Soc. 2004, 126, 9918-9919
Table 2: Reaction Parameters for Boc-Protection
BaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)Purity (%)Reference
NaOHToluene/Water2010>90>99Patent CN112500316A
TriethylamineToluene2010~82~81Patent CN112500316A

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification A Protocol 1: Enamide Synthesis B Protocol 2: Asymmetric Hydrogenation A->B E TLC Monitoring A->E Monitor Reaction C Protocol 3: Hydrolysis B->C G Chiral HPLC B->G Determine ee D Protocol 4: Boc-Protection C->D F Column Chromatography D->F Purify Final Product H NMR Spectroscopy F->H Structural Confirmation I Mass Spectrometry H->I Verify Mass

References

Troubleshooting & Optimization

Technical Support Center: Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome low yields in the synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS: 190190-48-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the Boc protection of (R)-3-Amino-4-(3-benzothienyl)-butyric acid?

A1: Low yields are typically traced back to several key factors: incomplete reaction, formation of side products, or losses during work-up and purification. Incomplete reactions can be due to suboptimal reaction conditions, such as incorrect stoichiometry of reagents, inappropriate choice of base or solvent, or insufficient reaction time.[1] Side reactions, like the formation of di-Boc protected amines or other condensation impurities, can also significantly consume starting material and complicate purification.[1][2]

Q2: I'm observing significant side products via TLC/LC-MS. What are they and how can they be minimized?

A2: The most common side reaction during Boc protection of a primary amine is di-Boc protection, where two Boc groups attach to the amine nitrogen.[1] Another potential issue in the synthesis of similar β-amino acids is the formation of condensation impurities.[2]

To minimize these:

  • Avoid Excess Boc Anhydride: Use a controlled amount of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents.[1]

  • Control Temperature: Running the reaction at room temperature or below can help reduce the rate of side reactions.

  • Avoid DMAP if possible: While 4-dimethylaminopyridine (DMAP) can catalyze the reaction, it can also increase the likelihood of side reactions.[1] If used, it should be in catalytic, not stoichiometric, amounts.

Q3: What is the optimal solvent and base combination for this synthesis?

A3: The choice of solvent and base is critical. A common and effective method involves using a mixture of an organic solvent and water.[3]

  • Solvents: A combination of acetone and water is reported to be highly effective, leading to high yields and fast reaction times.[3] Other common solvents include tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).[1]

  • Base: Triethylamine (TEA) is a frequently used base to neutralize the acid formed during the reaction.[1][3] An aqueous base like sodium hydroxide can also be employed, particularly for amino acids.[1] The use of a base is recommended to accelerate the reaction, although the tert-butoxide generated as a byproduct can also act as a base.[1]

Q4: My product appears oily and is difficult to crystallize, leading to low isolated yield. What can I do?

A4: It is common for Boc-protected amino acids to initially be obtained as an oil after evaporating the solvent.[4] To improve recovery and purity, a crystallization/pulping method can be employed. After obtaining the crude oil, adding seed crystals (if available) and allowing it to stand can induce solidification. Following this, adding a weak polar solvent like diethyl ether or n-heptane for pulping, then filtering, can yield a pure, solid product.[4] This process improves purity and ensures the product's stability for long-term storage.[4]

Q5: How critical is the quality of the starting material, (R)-3-Amino-4-(3-benzothienyl)-butyric acid?

A5: The purity of the starting amino acid is paramount. Impurities in the starting material will carry through the reaction, complicating the purification of the final product and contributing to a lower yield of the desired compound. It is essential to use a high-purity starting material and to ensure it is fully dissolved or well-suspended in the chosen solvent system before adding the Boc anhydride.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield of this compound.

Symptom Potential Cause Recommended Solution Citation
Low Conversion (Starting material remains) 1. Insufficient Boc₂O. 2. Inadequate base. 3. Short reaction time.1. Use 1.1-1.2 equivalents of Boc₂O. 2. Add 1.1-1.5 equivalents of a base like Triethylamine (TEA). 3. Monitor reaction by TLC or LC-MS until starting material is consumed (typically 1-4 hours).[1]
Multiple Spots on TLC / Impurities in LC-MS 1. Di-Boc protection from excess Boc₂O. 2. Formation of condensation impurities. 3. Use of a strong catalyst (e.g., DMAP).1. Avoid using a large excess of Boc₂O. 2. Choose an appropriate solvent; water-immiscible solvents like toluene can help control certain impurities. 3. Avoid or use only catalytic amounts of DMAP.[1][2]
Product is an Oil / Difficult to Purify 1. Residual solvent. 2. Inherent property of the compound.1. Ensure complete removal of solvent under reduced pressure. 2. Use a crystallization/pulping technique: Add a weak polar solvent (e.g., diethyl ether, n-heptane) to the crude oil, stir to form a slurry, then filter to isolate a solid product.[4]
Low Isolated Yield After Work-up 1. Product loss in aqueous layers. 2. Incomplete extraction.1. Adjust the pH of the aqueous layer with a weak acid (e.g., 5% citric acid) before extraction to ensure the carboxylic acid is protonated. 2. Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent like ethyl acetate or DCM.[1]

Experimental Protocols

Protocol 1: Optimized Boc Protection

This protocol is based on general procedures for the high-yield synthesis of Boc-protected amino acids.[3]

  • Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid (1.0 eq) in a mixture of acetone and water (e.g., a 1:1 volume ratio). Stir until a homogenous solution or a fine suspension is achieved.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirring solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

    • Add ethyl acetate to the remaining aqueous residue.

    • Cool the mixture in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or 5% citric acid).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization/Pulping

This protocol is adapted from methods used for purifying Boc-amino acids that are difficult to crystallize.[4]

  • Initial Step: Ensure the crude product from Protocol 1 is a viscous oil with all solvent removed.

  • Solidification (Optional): If available, add a few seed crystals of pure this compound to the oil and let it stand at room temperature until solidification occurs.

  • Pulping: Add a weak polar solvent, such as diethyl ether or n-heptane (approx. 10 volumes relative to the weight of the crude oil).

  • Slurrying: Stir the mixture at room temperature for 2-4 hours. The oil should transform into a white or off-white solid.

  • Isolation: Filter the solid product and wash the filter cake with a small amount of the cold pulping solvent.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Synthesis_Pathway Start (R)-3-Amino-4- (3-benzothienyl)-butyric acid Product Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Start->Product Boc Protection Reagent Boc Anhydride (Boc₂O) Triethylamine (TEA) Solvent (Acetone/Water) Reagent->Product

Caption: General synthesis pathway for the Boc protection reaction.

Troubleshooting_Workflow Start Low Yield Observed Check Analyze Crude Reaction Mixture (TLC / LC-MS) Start->Check Incomplete Incomplete Reaction? (Starting Material Present) Check->Incomplete SideProducts Significant Side Products? Incomplete->SideProducts No Sol_Incomplete1 Increase Reaction Time Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Check Reagent Stoichiometry (Boc₂O, Base) Incomplete->Sol_Incomplete2 Yes Sol_Side1 Reduce Boc₂O Equivalents (to 1.1 - 1.2 eq) SideProducts->Sol_Side1 Yes Sol_Side2 Avoid Strong Catalysts (DMAP) SideProducts->Sol_Side2 Yes Purification Losses During Work-up / Purification? SideProducts->Purification No Sol_Purification1 Optimize Extraction pH Purification->Sol_Purification1 Yes Sol_Purification2 Implement Crystallization/ Pulping Protocol Purification->Sol_Purification2 Yes

Caption: A workflow for troubleshooting low product yield.

References

"Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral building block used in pharmaceutical research and development. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine, allowing for controlled chemical synthesis. Its specific (R)-configuration and the presence of a benzothienyl moiety make it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The most frequently observed impurities are "condensation impurities." These byproducts can arise from the reaction of the primary amine of the starting material or product with the activated carboxylic acid. Other potential impurities include diastereomers due to racemization and residual starting materials or reagents.

Q3: How can I minimize the formation of condensation impurities?

A3: Controlling the reaction conditions is crucial. Key parameters to optimize include the choice of solvent, base, and reaction temperature. For instance, using a biphasic system with an inorganic base (like sodium hydroxide) in water and the Boc-anhydride in an organic solvent (like toluene) can significantly reduce the formation of condensation impurities compared to using an organic base (like triethylamine) in a single organic solvent.

Q4: What analytical techniques are recommended for monitoring reaction progress and purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and assessing the purity of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the main product and any byproducts, aiding in their characterization.

Troubleshooting Guides

Issue 1: High Levels of Condensation Impurities Detected by HPLC
  • Symptom: HPLC analysis of the crude reaction mixture shows a significant peak corresponding to a higher molecular weight species, suspected to be a condensation byproduct.

  • Possible Cause: The reaction conditions are favoring the formation of byproducts where the deprotected amine of one molecule reacts with the activated carboxylic acid of another. This is more prevalent when using organic bases in polar aprotic solvents.

  • Solution:

    • Modify the Reaction System: Switch to a biphasic reaction system. Dissolve the starting amino acid and an inorganic base (e.g., sodium hydroxide) in water. Add the Boc-anhydride as a solution in a water-immiscible organic solvent (e.g., toluene). This sequesters the Boc-anhydride in the organic phase, minimizing its reaction with the deprotected amine.

    • Control Temperature: Maintain a consistent and controlled temperature throughout the reaction, as higher temperatures can accelerate side reactions.

    • Optimize Base Addition: If using an organic base, ensure slow, controlled addition to avoid localized high concentrations that can promote side reactions.

Issue 2: Presence of Diastereomeric Impurities
  • Symptom: HPLC analysis shows a peak with a similar mass to the desired product but a different retention time, suggesting the presence of a diastereomer.

  • Possible Cause: Racemization at the chiral center may occur, especially under harsh basic or acidic conditions or elevated temperatures for prolonged periods.

  • Solution:

    • Use Milder Bases: Opt for weaker bases or use the stoichiometric amount of a stronger base.

    • Maintain Low Temperatures: Perform the reaction at the lowest effective temperature to minimize the risk of epimerization.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause racemization.

Quantitative Data on Impurity Formation

The following table summarizes the impact of different reaction conditions on the formation of condensation impurities during the synthesis of a structurally similar Boc-protected β-amino acid. This data can serve as a guide for optimizing the synthesis of this compound.

Solvent SystemBaseTemperature (°C)Product Purity (%)Condensation Impurity (%)
Toluene/WaterSodium Hydroxide2096.950.117
Methyl t-butyl etherTriethylamine2083.756.23
TolueneTriethylamine2080.6815.08

Data adapted from a patent for a similar synthesis (CN112500316A).

Experimental Protocols

Protocol 1: Optimized Synthesis with Reduced Impurity Formation

  • Dissolution: Dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid and a stoichiometric amount of sodium hydroxide in water in a reaction vessel.

  • Cooling: Cool the aqueous solution to 20°C with constant stirring.

  • Reagent Addition: Prepare a solution of Boc-anhydride in toluene. Add this solution dropwise to the cooled aqueous mixture while maintaining the temperature at 20°C.

  • Reaction: Allow the reaction to proceed for 10 hours at 20°C with vigorous stirring to ensure adequate mixing of the two phases.

  • Work-up: After the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Starting_Material (R)-3-Amino-4-(3-benzothienyl) -butyric acid Main_Product Boc-(R)-3-Amino-4-(3-benzothienyl) -butyric acid Starting_Material->Main_Product  Base, Solvent Boc_Anhydride Boc Anhydride Boc_Anhydride->Main_Product

Caption: Synthesis of the target molecule.

Side_Reaction_Pathway cluster_reactants Reactants cluster_byproduct Byproduct Starting_Material (R)-3-Amino-4-(3-benzothienyl) -butyric acid Condensation_Impurity Condensation Impurity Starting_Material->Condensation_Impurity  Unwanted Reaction Main_Product_Activated Activated Main Product Main_Product_Activated->Condensation_Impurity Troubleshooting_Workflow Start High Impurity Level Detected Check_Impurity_Type Identify Impurity Type (e.g., Condensation, Diastereomer) Start->Check_Impurity_Type Condensation Condensation Impurity Check_Impurity_Type->Condensation Diastereomer Diastereomer Check_Impurity_Type->Diastereomer Optimize_Solvent Switch to Biphasic System (Toluene/Water) Condensation->Optimize_Solvent Optimize_Base Use Inorganic Base (e.g., NaOH) Condensation->Optimize_Base Optimize_Temp_Time Lower Temperature & Reduce Reaction Time Diastereomer->Optimize_Temp_Time Re-run_Reaction Re-run Experiment Optimize_Solvent->Re-run_Reaction Optimize_Base->Re-run_Reaction Optimize_Temp_Time->Re-run_Reaction

Technical Support Center: Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the deprotection of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the deprotection of this compound?

A1: The main challenge arises from the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group. During acidic cleavage, a reactive tert-butyl cation is generated. This cation can cause unwanted side reactions, particularly alkylation of the electron-rich benzothienyl ring system. The sulfur atom in the benzothiophene moiety makes it susceptible to electrophilic attack, similar to the side reactions observed with methionine residues in peptides.[1][2]

Q2: What are the common acidic reagents used for Boc deprotection?

A2: The most common reagents for Boc deprotection are strong acids.[3] Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), is a popular choice due to its effectiveness and volatility, which simplifies its removal after the reaction.[4] Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane.[3]

Q3: What are the signs of incomplete deprotection?

A3: Incomplete deprotection can be identified by the presence of the starting material in the reaction mixture, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A complex product mixture may also indicate that the reaction has not gone to completion.

Q4: What are scavengers and why are they important in this specific deprotection?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction to trap the reactive tert-butyl cation before it can react with the benzothienyl group of the target molecule.[1][5] Their use is crucial to prevent the formation of tert-butylated byproducts, which can be difficult to separate from the desired product and will have a mass increase of 56 Da.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 25% to 50% in DCM). Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.
Short reaction time or low temperature.Increase the reaction time and/or allow the reaction to proceed at room temperature. Monitor progress closely by TLC or LC-MS.
Steric hindrance around the Boc-protected amine.Prolong the reaction time and consider a stronger acid system. Ensure an effective scavenger is present to minimize side reactions under more forcing conditions.
Formation of Side Products (e.g., +56 Da adduct) Alkylation of the benzothienyl ring by the tert-butyl cation.Use of Scavengers: This is the most effective solution. Add a scavenger to the reaction mixture to trap the tert-butyl cation.[1]
* Recommended Scavengers: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[1] Thioanisole is also a good option for protecting sulfur-containing compounds.[1]
Difficulty in Product Isolation The product is isolated as a TFA salt, which may be difficult to handle.After removal of excess TFA, the resulting amine salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.[6] Alternatively, for water-soluble products, ion-exchange chromatography can be employed.[7]
Emulsion formation during aqueous workup.If the product is poorly soluble, this can be an issue. Using a different solvent for extraction or employing a solid-supported base for neutralization (e.g., Amberlyst A21 resin) can circumvent aqueous workup.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Triisopropylsilane (TIS) as a scavenger[1]

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).[1]

  • Slowly add an equal volume of TFA to the stirring solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DCM and TFA.

  • Add cold diethyl ether to the concentrated residue to precipitate the deprotected amine as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Alternative Boc Deprotection with HCl in Dioxane

This method can be effective if the substrate is sensitive to TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane.

  • Add triisopropylsilane (TIS) to the solution (2.5-5% v/v).

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirring mixture at room temperature.

  • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Workup & Isolation Start Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_Scavenger Add Scavenger (e.g., TIS) Dissolve->Add_Scavenger Add_Acid Add Acid (TFA or HCl/Dioxane) Add_Scavenger->Add_Acid Stir Stir at RT (1-4h) Add_Acid->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry Product Deprotected Amine Salt Filter_Dry->Product

Caption: General experimental workflow for the deprotection of this compound.

Side_Reaction_Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ Acid + H+ (TFA) Deprotected_Amine Desired Deprotected Amine Protonated->Deprotected_Amine - CO2, - t-Bu+ tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated->tert_Butyl_Cation Side_Product Alkylated Benzothiophene (Side Product) tert_Butyl_Cation->Side_Product Alkylation of Benzothiophene Trapped_Cation Trapped Cation tert_Butyl_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Reaction pathway showing the desired deprotection and the competing side reaction, along with the role of a scavenger.

References

Technical Support Center: Coupling Reactions of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid. Given the steric hindrance presented by the benzothienyl group, this guide focuses on common challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my coupling reaction. What are the likely causes?

Low or no product yield is a common issue, often attributable to several factors, especially when working with sterically hindered amino acids like this compound.

  • Inefficient Carboxylic Acid Activation: The bulky benzothienyl group can impede the activation of the carboxylic acid. Standard coupling reagents may not be sufficiently reactive.

  • Steric Hindrance: The primary challenge with this molecule is the steric bulk of the 3-benzothienyl group, which can physically block the approach of the amine to the activated carboxylic acid.

  • Poor Solubility: The starting materials or activated intermediate may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.

  • Amine Deactivation: The amine component may be protonated or otherwise deactivated, rendering it non-nucleophilic.

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated ester intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents.

Q2: How can I improve my coupling efficiency and yield?

To overcome the challenges mentioned above, consider the following strategies:

  • Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents are recommended. Onium-salt based reagents like HATU, HBTU, and PyBOP are generally more effective than carbodiimides (e.g., EDC, DCC). For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride may be necessary.

  • Optimization of Reaction Conditions:

    • Solvent: Use solvents with good solvating properties for hindered molecules, such as DMF, NMP, or a mixture of DMF/DCM.

    • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used. However, for racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) may be preferable.

    • Temperature: While room temperature is standard, gentle heating (e.g., to 40-50°C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, be mindful that higher temperatures can also increase the risk of racemization.

  • Increase Reaction Time and/or Reagent Equivalents: Due to slower reaction kinetics, extending the reaction time (e.g., to 24 hours) or using a higher excess of the coupling reagent and amino acid (2-3 equivalents) can drive the reaction to completion.

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine can improve yields.

Q3: I am concerned about racemization. How can I minimize it?

Racemization is a critical concern, especially when dealing with chiral molecules. The following measures can help preserve the stereochemical integrity of your product:

  • Use of Additives: When using carbodiimide coupling reagents, always include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which is often more effective at suppressing racemization.[1]

  • Choice of Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium-based reagents.

  • Base Selection: Use the minimum necessary amount of a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like DIPEA.[2]

  • Low Temperature: Performing the coupling at lower temperatures (e.g., 0°C) can help reduce the rate of racemization.

Q4: Are there any specific side reactions I should be aware of with the benzothienyl group?

The benzothiophene moiety is a stable aromatic system and is generally robust under standard peptide coupling conditions. It is not prone to side reactions under typical acidic or basic conditions used for Boc deprotection or coupling. The primary challenges arise from its steric bulk rather than its chemical reactivity.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
HATU95-991-2 hoursHigh reactivity, low racemization, effective for hindered amino acids.[1]Higher cost.
HBTU90-952-4 hoursGood balance of reactivity and cost.[1]Can be less effective than HATU for preventing racemization.[1]
PyBOP90-962-4 hoursHigh coupling efficiency, avoids carcinogenic byproducts of BOP.[1]May be less effective than HATU for severely hindered couplings.[1]
EDC/HOBt85-924-8 hoursCost-effective, water-soluble byproducts are easily removed.[1]Lower reactivity, longer reaction times.[1]

Table 2: Influence of Base on Racemization

BaseRelative Racemization LevelComments
DIPEAHigherStrong, non-nucleophilic base, but can promote racemization.
NMMLowerWeaker base, often preferred to minimize racemization.[2]
2,4,6-CollidineLowerSterically hindered, weaker base that can reduce racemization.

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. For this sterically hindered amino acid, the reaction may require several hours to overnight for completion.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

  • Acyl Fluoride Formation: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents). Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: In the main reaction flask, dissolve the amine component in anhydrous DCM. Slowly add the freshly prepared acyl fluoride solution to the amine solution.

  • Reaction: Stir the reaction at room temperature and monitor for completeness. Reaction times can be significantly longer for these types of couplings.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_sterics Is Steric Hindrance a Major Factor? check_activation->check_sterics Yes solution_reagent Use a More Potent Coupling Reagent (e.g., HATU, PyBOP) check_activation->solution_reagent No check_solubility Are all Components Soluble? check_sterics->check_solubility No solution_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Use Higher Equivalents - Pre-activate Carboxylic Acid check_sterics->solution_conditions Yes check_racemization Is Racemization a Concern? check_solubility->check_racemization Yes solution_solvent Change Solvent to Improve Solubility (e.g., NMP, DMF/DCM mixture) check_solubility->solution_solvent No solution_racemization Minimize Racemization: - Use Weaker Base (NMM) - Add OxymaPure - Lower Reaction Temperature check_racemization->solution_racemization Yes solution_acyl_fluoride Consider Acyl Fluoride Formation for Extremely Hindered Couplings check_racemization->solution_acyl_fluoride If all else fails end Successful Coupling solution_reagent->end solution_conditions->end solution_solvent->end solution_racemization->end solution_acyl_fluoride->end

Caption: Troubleshooting workflow for low-yield coupling reactions.

Experimental_Workflow start Start Coupling Reaction dissolve_acid Dissolve Boc-Protected Amino Acid in Anhydrous Solvent start->dissolve_acid pre_activation Pre-activation (Optional): Add Coupling Reagent and Base dissolve_acid->pre_activation add_amine Add Amine Component pre_activation->add_amine reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Chromatography workup->purification product Pure Coupled Product purification->product

Caption: General experimental workflow for amide bond formation.

References

Technical Support Center: Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies commence from a chiral precursor to ensure the desired (R)-stereochemistry. Two common approaches are:

  • Arndt-Eistert Homologation: This route starts with the readily available Boc-(R)-3-(3-benzothienyl)-alanine. The carboxylic acid is converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the desired homologated β-amino acid.

  • Mannich-type Reaction: This approach involves the reaction of a benzothiophene-derived nucleophile (like 3-benzothienylacetic acid or its ester enolate) with an electrophilic imine generated in situ from a protected amino aldehyde or a similar precursor. Controlling the stereoselectivity of this reaction is crucial.

Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be?

A2: A common pitfall in syntheses of similar β-amino acids is the formation of condensation impurities. For instance, in the synthesis of a trifluorophenyl analog, a "condensation impurity A" was identified. This could arise from self-condensation of the starting materials or intermediates, or from side reactions involving the reactive benzothiophene ring. The choice of solvent and base can significantly influence the formation of such impurities. We recommend careful analysis by LC-MS to identify the mass of the impurity, which can provide clues to its structure.

Q3: How can I control the stereochemistry and avoid racemization?

A3: Maintaining the stereochemical integrity at the chiral center is critical. Racemization can occur under harsh acidic or basic conditions, or at elevated temperatures.

  • When using the Arndt-Eistert homologation, it is important to perform the reaction at low temperatures, especially during the formation of the acid chloride and the diazoketone.

  • In Mannich-type reactions, the use of a chiral auxiliary or a chiral catalyst is often necessary to induce the desired (R)-stereochemistry with high diastereoselectivity and enantioselectivity.

  • Deprotection of ester protecting groups should be carried out under mild conditions (e.g., enzymatic hydrolysis or mild basic hydrolysis at low temperatures) to avoid epimerization of the stereocenter.

Q4: What are the best practices for the purification of the final product?

A4: Purification can be challenging due to the amphiphilic nature of the molecule (a hydrophobic benzothiophene group and a hydrophilic carboxylic acid).

  • Crystallization: If the product is a solid, crystallization is the preferred method for purification. A solvent screen is recommended to find suitable conditions. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

  • Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A mobile phase containing a small amount of acetic acid or formic acid (e.g., 0.5-1%) in a gradient of ethyl acetate in hexanes can help to reduce tailing of the carboxylic acid on the silica gel.

  • Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC is an option, although it is less scalable.

Troubleshooting Guides

Problem 1: Low Yield in the Arndt-Eistert Homologation Step
Potential Cause Troubleshooting Suggestion
Incomplete formation of the acid chloride.Use a slight excess of oxalyl chloride or thionyl chloride (1.1-1.2 equivalents). Ensure the reaction is performed under strictly anhydrous conditions. Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
Decomposition of the diazoketone intermediate.Perform the reaction with diazomethane at 0°C or below. Use an ethereal solution of diazomethane and add it slowly to the acid chloride solution. Avoid exposure to strong acids.
Inefficient Wolff rearrangement.Ensure the silver catalyst (e.g., silver benzoate, silver oxide) is active. The reaction can be sensitive to impurities. Consider using freshly prepared catalyst. Photolytic Wolff rearrangement can be an alternative if thermal or catalytic methods fail.
Side reactions of the ketene intermediate.Ensure the reaction is quenched with water promptly to form the carboxylic acid. The ketene can react with other nucleophiles or dimerize if not trapped efficiently.
Problem 2: Poor Enantioselectivity or Diastereoselectivity in the Mannich-type Reaction
Potential Cause Troubleshooting Suggestion
Achiral reaction conditions.Employ a chiral auxiliary on the nucleophile or the electrophile. Alternatively, use a chiral Lewis acid or Brønsted acid catalyst to control the facial selectivity of the addition.
Racemization of the product under reaction or workup conditions.Use milder bases (e.g., DIPEA instead of LDA) and lower reaction temperatures. Ensure the workup is performed under neutral or slightly acidic conditions.
Incorrect choice of solvent.The solvent can significantly impact the transition state of the reaction. Screen different solvents (e.g., THF, dichloromethane, toluene) to optimize the stereoselectivity.
Problem 3: Formation of a Persistent Impurity (e.g., Condensation Product)
Potential Cause Troubleshooting Suggestion
Inappropriate solvent choice.As noted in related syntheses, solvents like dichloromethane may promote the formation of condensation impurities. Consider using less polar, aprotic solvents like toluene or methyl tert-butyl ether.
Strong basic or acidic conditions.Strong bases or acids can catalyze self-condensation reactions. Use milder conditions where possible. For example, use a hindered organic base instead of a strong inorganic base.
High reaction temperature.Higher temperatures can accelerate the rate of side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Representative Yields for Arndt-Eistert Homologation of Boc-Protected Amino Acids

Starting Amino AcidActivating AgentWolff Rearrangement ConditionsNucleophileYield (%)
Boc-Phe-OH(COCl)₂, cat. DMFAg₂O, Na₂S₂O₃, THF/H₂OH₂O75-85
Boc-Ala-OHSOCl₂Ag benzoate, Et₃N, THFH₂O70-80
Boc-Val-OHIsobutyl chloroformateUV light (photolysis)H₂O60-70

Note: These are representative yields for similar amino acids and may vary for the specific substrate.

Table 2: Comparison of Solvents on Impurity Formation in a Similar Synthesis

SolventProduct Purity (%)Condensation Impurity (%)
Dichloromethane~85~6-8
Tetrahydrofuran~90~4-5
Toluene>98<0.5

Data extrapolated from patent literature on a similar molecule.

Experimental Protocols

Protocol 1: Arndt-Eistert Homologation of Boc-(R)-3-(3-benzothienyl)-alanine

  • Acid Chloride Formation: To a solution of Boc-(R)-3-(3-benzothienyl)-alanine (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0°C under an inert atmosphere, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq). Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by IR. Once complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF (0.5 M) and cool to 0°C. Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) until a persistent yellow color is observed. Stir the reaction at 0°C for 3 hours. Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wolff Rearrangement: To a solution of the crude diazoketone in a 1:1 mixture of THF and water (0.2 M), add silver benzoate (0.1 eq) and triethylamine (1.5 eq). Heat the mixture to 60°C and stir for 4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite. Acidify the filtrate to pH 2-3 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_homologation Arndt-Eistert Homologation cluster_final Final Product start Boc-(R)-3-(3-benzothienyl)-alanine acid_chloride Acid Chloride Formation start->acid_chloride 1. (COCl)₂ 2. cat. DMF diazoketone Diazoketone Formation acid_chloride->diazoketone CH₂N₂ wolff Wolff Rearrangement diazoketone->wolff Ag₂O, H₂O final_product Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid wolff->final_product

Caption: Arndt-Eistert synthesis workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield in Arndt-Eistert Step cause1 Incomplete Acid Chloride Formation problem->cause1 cause2 Diazoketone Decomposition problem->cause2 cause3 Inefficient Wolff Rearrangement problem->cause3 solution1 Use excess activating agent (1.1-1.2 eq). Ensure anhydrous conditions. cause1->solution1 solution2 Maintain low temperature (0°C). Slowly add diazomethane. cause2->solution2 solution3 Use fresh silver catalyst. Consider photolytic conditions. cause3->solution3

Caption: Troubleshooting low yield issues.

Impurity_Formation_Logic start Impurity Detected? impurity_type Condensation Impurity Suspected? start->impurity_type Yes end High Purity Product start->end No solvent_check Using DCM? impurity_type->solvent_check Yes solution_purify Purify via Crystallization or Chromatography impurity_type->solution_purify No solution_solvent Switch to Toluene or Methyl tert-butyl ether solvent_check->solution_solvent Yes solution_conditions Lower reaction temperature. Use milder base/acid. solvent_check->solution_conditions No solution_solvent->end solution_conditions->end solution_purify->end

Caption: Logic for addressing impurities.

Technical Support Center: Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, focusing on potential stability issues in solution. The advice provided is based on the well-established chemistry of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete reactions or low yields when using this compound in my experiments. Could this be a stability issue?

A1: Yes, incomplete reactions or low yields can be indicative of the degradation of your starting material. The primary point of instability in this compound is the Boc protecting group, which is sensitive to acidic conditions.[1][] If your reaction medium is acidic, you may be prematurely cleaving the Boc group, leading to undesired side reactions or failure to couple with the intended substrate.

Troubleshooting Steps:

  • pH Check: Carefully measure the pH of your reaction mixture. The Boc group is generally stable at neutral to basic pH but can be labile in acidic environments.[3][4]

  • Reagent Purity: Ensure all solvents and reagents are anhydrous and free of acidic impurities.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures, even under mildly acidic conditions, can lead to gradual deprotection.[5][6] Consider running your reaction at a lower temperature or for a shorter duration.

Q2: What are the typical conditions that cause the degradation of the Boc group?

A2: The Boc group is intentionally designed to be removed under acidic conditions.[7] Common reagents used for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents.[1] Exposure to even moderately acidic conditions (pH < 5) can lead to the cleavage of the Boc group over time.

Summary of Boc Group Stability in Different Conditions:

ConditionStability of Boc GroupPotential IssuesRecommendations
Strongly Acidic (pH < 2) Highly LabileRapid cleavage of the Boc group.[8]Use only for intentional deprotection.
Mildly Acidic (pH 4-6) Generally StableSlow degradation may occur over extended periods or at elevated temperatures.Monitor for degradation in long-term experiments.
Neutral (pH ~7) StableOptimal for most applications and storage.[4]Maintain neutral pH for routine use and storage.
Basic (pH > 8) Generally StableStable under most basic conditions.[][3]Suitable for reactions requiring basic catalysis.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: You can use analytical techniques to assess the purity of your compound.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The deprotected compound will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve the starting material from its degradation products.

  • Mass Spectrometry (MS): Can confirm the presence of the deprotected product by identifying its molecular weight.

Q4: What are the potential side products if the Boc group is prematurely cleaved?

A4: The primary degradation product is the free amine, (R)-3-Amino-4-(3-benzothienyl)-butyric acid. However, the cleavage of the Boc group also generates a tert-butyl cation.[1] This reactive intermediate can lead to side reactions, particularly the alkylation of electron-rich aromatic systems.[9] While the benzothienyl group is generally stable, it is advisable to be aware of this potential side reaction. The use of scavengers like triethylsilane or thioanisole during intentional deprotection can mitigate this issue.

Q5: What are the best practices for storing solutions of this compound?

A5: To ensure the long-term stability of your compound in solution, follow these guidelines:

  • Solvent Choice: Use aprotic, anhydrous solvents.

  • pH Control: If using a buffered solution, ensure it is neutral or slightly basic.

  • Temperature: Store solutions at low temperatures (e.g., -20°C) to minimize thermal degradation.[6][10]

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric components.[11]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction Using this compound

This protocol provides a general workflow for a typical amide coupling reaction, highlighting steps to maintain the stability of the Boc-protected amino acid.

  • Dissolution: Dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Activation: Activate the carboxylic acid using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)). It is crucial to use a base to neutralize any acidic species and maintain a non-acidic environment.

  • Coupling: Add the amine component to the activated acid solution.

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up, ensuring the pH remains neutral or slightly basic during extraction.

Protocol 2: Standard Boc-Deprotection Protocol

This protocol is for the intentional removal of the Boc group.

  • Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent such as DCM.

  • Acid Treatment: Add a solution of a strong acid, typically Trifluoroacetic Acid (TFA) in DCM (e.g., 25-50% v/v), to the reaction mixture at room temperature.[12]

  • Reaction Time: Stir the reaction for 1-2 hours. Monitor the deprotection by TLC or HPLC.

  • Solvent Removal: Remove the solvent and excess acid in vacuo.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the deprotected amine salt.

Diagrams

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve Boc-Amino Acid in Anhydrous Solvent activation Activate with Coupling Reagent + Base dissolution->activation Ensure neutral conditions coupling Add Amine Component activation->coupling monitoring Monitor Reaction (TLC/HPLC) coupling->monitoring workup Aqueous Work-up (Neutral/Basic pH) monitoring->workup Upon completion purification Purify Product workup->purification

Caption: General workflow for a coupling reaction.

deprotection_pathway Boc-Deprotection Signaling Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Cleavage Cleavage of tert-Butyl-Oxygen Bond Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tButyl_Cation tert-Butyl Cation Cleavage->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine Side_Reactions Potential Side Reactions (Alkylation) tButyl_Cation->Side_Reactions Strong_Acid Strong Acid (e.g., TFA, HCl) Strong_Acid->Boc_Amine Initiates

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

References

Technical Support Center: Scaling the Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up the production of this valuable synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable method involves the N-protection of the free amino acid, (R)-3-Amino-4-(3-benzothienyl)-butyric acid, using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction is typically carried out in a suitable organic solvent with a base to facilitate the reaction.

Q2: What are the critical parameters to control during the Boc protection step for optimal yield and purity?

A2: Key parameters to control are:

  • Reaction Temperature: Typically maintained around 20°C.

  • Stoichiometry: A slight excess of Boc anhydride is often used.

  • Choice of Base and Solvent: These significantly impact reaction efficiency and impurity profiles.

  • Reaction Time: Monitoring the reaction to completion is crucial to avoid over- or under-reaction.

Q3: What are the common impurities encountered during the synthesis, and how can they be minimized?

A3: A common impurity is a "condensation impurity," which can be challenging to remove by recrystallization.[1] Its formation can be minimized by carefully selecting the solvent and base, and by maintaining optimal reaction temperatures. Using a biphasic system with an organic solvent immiscible with water, such as toluene, can help control the formation of this impurity.[1]

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: For large-scale purification, recrystallization is a common method. If the product is an oil or difficult to crystallize, formation of a dicyclohexylamine (DCHA) salt can facilitate purification. The purified salt is then treated with acid to recover the free Boc-protected amino acid.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Boc-protected Product - Incomplete reaction. - Suboptimal base or solvent. - Loss of product during workup.- Monitor reaction progress by TLC or HPLC and extend reaction time if necessary. - Refer to the data table below for optimal solvent and base combinations. - Ensure proper pH adjustment during the aqueous wash steps to prevent loss of the carboxylic acid product into the aqueous layer.
High Levels of Condensation Impurity - Use of certain solvent systems (e.g., tetrahydrofuran).[1] - Incorrect stoichiometry or temperature.- Switch to a solvent system known to minimize this impurity, such as a toluene/water biphasic system.[1] - Carefully control the addition of Boc anhydride and maintain the reaction temperature at the recommended level.
Product is an Oil and Difficult to Purify - Presence of impurities inhibiting crystallization. - Inherent property of the product under certain conditions.- Attempt purification via DCHA salt formation. - Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane). - Use of seed crystals can aid in crystallization.
Incomplete Boc Deprotection (if desired) - Insufficient acid strength or reaction time.- Use a stronger acid, such as trifluoroacetic acid (TFA), or increase the reaction time with HCl.
Racemization - Harsh reaction conditions (e.g., excessive base or high temperature).- Use the minimum necessary amount of a weaker base. - Maintain a controlled, low temperature throughout the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of (R)-3-amino-4-(aryl)-butyric acid Analogs [1]

Starting MaterialSolventBaseReaction Time (hours)Product Purity (%)Condensation Impurity (%)Yield (%)
(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acidToluene/WaterSodium Hydroxide1096.950.117>90 (product purity >99.8)
(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acidMethyl t-butyl etherTriethylamine1083.756.2381.7
(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acidTolueneTriethylamine1080.6815.0881.7
(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acidTetrahydrofuran/WaterSodium Bicarbonate2481.9413.82Not specified

Note: This data is adapted from the synthesis of a structurally similar compound and is intended to be illustrative of the impact of different reaction conditions.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from a method for a structurally similar compound and is optimized for scale-up.[1]

Materials:

  • (R)-3-Amino-4-(3-benzothienyl)-butyric acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve (R)-3-Amino-4-(3-benzothienyl)-butyric acid and sodium hydroxide in water.

  • Cool the aqueous solution to 20°C.

  • Prepare a solution of Boc anhydride in toluene.

  • Slowly add the toluene solution of Boc anhydride to the cooled aqueous solution while maintaining the temperature at 20°C.

  • Allow the reaction to stir at 20°C for approximately 10 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Adjust the pH of the combined aqueous layers to acidic (pH 2-3) with HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow Experimental Workflow for Boc Protection start Start dissolve Dissolve Amino Acid and NaOH in Water start->dissolve cool Cool to 20°C dissolve->cool react React for 10 hours at 20°C cool->react prepare_boc Prepare Boc₂O in Toluene prepare_boc->react workup Workup (Separation, Washes, Extraction) react->workup purify Purification (Recrystallization) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Boc protection of (R)-3-Amino-4-(3-benzothienyl)-butyric acid.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_workup Review Workup Procedure incomplete->check_workup No end Improved Yield extend_time->end ph_issue Incorrect pH during Extraction? check_workup->ph_issue adjust_ph Optimize pH Adjustment ph_issue->adjust_ph Yes solvent_issue Suboptimal Solvent/Base? ph_issue->solvent_issue No adjust_ph->end change_conditions Change Solvent/Base (see Table 1) solvent_issue->change_conditions Yes change_conditions->end

Caption: Troubleshooting logic for addressing low product yield.

References

Analytical challenges in characterizing "Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges encountered with this compound?

A1: The primary analytical challenges include:

  • Chromatographic Purity: Baseline separation of the main compound from structurally similar impurities, such as diastereomers or condensation byproducts, can be difficult.

  • Chiral Purity: Accurately quantifying the enantiomeric excess is critical, as the (S)-enantiomer is often an impurity.

  • Structural Elucidation: Unambiguous confirmation of the structure and the presence of the Boc protecting group requires careful interpretation of spectroscopic data.

  • Residual Solvents: Identifying and quantifying residual solvents from the synthesis is essential for quality control.

  • Stability: The compound may be susceptible to degradation under certain conditions, leading to the formation of new impurities.

Q2: I am observing peak tailing in my reverse-phase HPLC analysis. What could be the cause and how can I resolve it?

A2: Peak tailing in HPLC analysis of this compound is often due to secondary interactions between the analyte and the stationary phase. Here are some common causes and solutions:

  • Silanol Interactions: Free silanol groups on the silica-based column can interact with the amine and carboxylic acid functionalities.

    • Solution: Use a base-deactivated column (end-capped) or add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid and the Boc-protected amine to ensure a single ionic form.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

Q3: How can I confirm the presence and integrity of the Boc-protecting group?

A3: Several analytical techniques can be used:

  • NMR Spectroscopy: In ¹H NMR, the tert-butyl group of the Boc moiety will appear as a characteristic singlet at approximately 1.4 ppm. In ¹³C NMR, the quaternary carbon and the methyl carbons of the tert-butyl group, along with the carbamate carbonyl carbon, provide definitive evidence.[1]

  • Mass Spectrometry: The Boc group is prone to a characteristic neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) under typical MS conditions.

  • FTIR Spectroscopy: The presence of a strong carbonyl stretch around 1700 cm⁻¹ is indicative of the carbamate group.

Q4: What are the key considerations for developing a chiral HPLC method to determine the enantiomeric purity?

A4: Chiral separation is crucial for this compound. Key considerations include:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are often effective for separating enantiomers of Boc-protected amino acids.

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents will need to be optimized to achieve baseline separation.

  • Detection: UV detection is suitable due to the benzothienyl chromophore.

Q5: I have identified an unknown impurity in my sample. What is a systematic approach to its identification?

A5: Identifying unknown impurities involves a combination of chromatographic and spectroscopic techniques. A general workflow is as follows:

  • LC-MS Analysis: Use a high-resolution mass spectrometer to obtain the accurate mass of the impurity, which can help in determining its elemental composition.

  • Tandem MS (MS/MS): Fragment the impurity ion to obtain structural information. Compare the fragmentation pattern with that of the parent compound.

  • Preparative HPLC: If the impurity is present in sufficient quantity, isolate it using preparative HPLC.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity for unambiguous structure elucidation.

Troubleshooting Guides

HPLC Purity Analysis
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the column.Use a base-deactivated column; add 0.1% TFA or TEA to the mobile phase.
Mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to < 3 or > 6.
Co-eluting Peaks Insufficient resolution.Optimize the mobile phase gradient and composition; try a different column chemistry (e.g., phenyl-hexyl).
Ghost Peaks Carryover from previous injections.Implement a needle wash with a strong solvent; inject a blank run.
Baseline Drift Column not equilibrated; mobile phase composition changing.Equilibrate the column for a longer duration; ensure proper mobile phase mixing.
Chiral HPLC Analysis
Problem Possible Cause Troubleshooting Steps
No Separation of Enantiomers Incorrect chiral stationary phase.Screen different types of polysaccharide-based CSPs.
Inappropriate mobile phase.Vary the ratio of the non-polar and polar components; try different polar modifiers (e.g., ethanol, isopropanol).
Poor Resolution Sub-optimal flow rate or temperature.Optimize the flow rate (typically lower for chiral separations); investigate the effect of column temperature.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure precise mobile phase preparation and temperature control of the column compartment.

Experimental Protocols

Protocol 1: HPLC Purity Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: 90:10 Hexane:Isopropanol (v/v) with 0.1% Trifluoroacetic acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Protocol 3: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz NMR Spectrometer

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

Visualizations

hplc_troubleshooting start HPLC Peak Tailing Observed check_column Is the column base-deactivated? start->check_column add_tea Add 0.1% TEA to mobile phase check_column->add_tea No check_ph Is mobile phase pH appropriate? check_column->check_ph Yes end_good Peak shape improved add_tea->end_good adjust_ph Adjust pH to < 3 or > 6 check_ph->adjust_ph No check_load Is the column overloaded? check_ph->check_load Yes adjust_ph->end_good reduce_load Reduce injection volume/concentration check_load->reduce_load Yes check_load->end_good No reduce_load->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

impurity_id_workflow start Unknown Impurity Detected lcms LC-MS Analysis start->lcms accurate_mass Determine Accurate Mass and Elemental Composition lcms->accurate_mass msms Tandem MS (MS/MS) Analysis accurate_mass->msms fragmentation Analyze Fragmentation Pattern msms->fragmentation prep_hplc Isolate Impurity via Preparative HPLC fragmentation->prep_hplc nmr NMR Spectroscopy (1H, 13C) prep_hplc->nmr structure Elucidate Structure nmr->structure

Caption: Workflow for unknown impurity identification.

References

Validation & Comparative

A Comparative Guide to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid and Other Protected Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern peptide synthesis and drug development, the choice of amino acid building blocks is a critical determinant of the final molecule's therapeutic efficacy, stability, and novelty. While standard proteinogenic amino acids form the basis of biological systems, non-natural and structurally diverse analogs are indispensable tools for medicinal chemists. This guide provides a detailed comparison of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a specialized β-amino acid derivative, with other classes of protected amino acids, offering insights for researchers, scientists, and drug development professionals.

This compound is a chiral building block distinguished by three key features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, a β-amino acid backbone, and a biologically relevant benzothienyl side chain.[1][2] These elements combined make it a valuable reagent for synthesizing peptidomimetics with unique structural and functional properties.[3]

Physicochemical Properties: A Comparative Overview

The selection of a protected amino acid often begins with an assessment of its fundamental physicochemical properties. The following table summarizes these characteristics for this compound and three other representative Boc-protected amino acids: a structural β-analog, a standard α-amino acid, and a simple β-amino acid.

PropertyThis compoundBoc-(R)-3-Amino-4-(2-naphthyl)-butyric acidBoc-L-Phenylalanine (α-amino acid)Boc-β-Alanine
CAS Number 190190-48-8[1]219297-10-6[4][5]13734-34-43303-84-2[6]
Molecular Formula C₁₇H₂₁NO₄S[7]C₁₉H₂₃NO₄[4]C₁₄H₁₉NO₄C₈H₁₅NO₄[6]
Molecular Weight 335.42 g/mol 329.39 g/mol [4]265.30 g/mol 189.21 g/mol
Structure β-amino acidβ-amino acidα-amino acidβ-amino acid
Appearance White to off-white solid/powder[1]Powder[4]Crystalline solidWhite crystalline solid
Typical Purity ≥97%[1]≥98.0% (HPLC)[4]≥98%≥98%

Structural Features and Synthetic Utility

The primary distinction between these molecules lies in their core structure and the nature of their side chains, which dictates their application in synthesis.

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under neutral and basic conditions but is easily cleaved by moderate acids like trifluoroacetic acid (TFA).[][9] This acid lability is the foundation of the "Boc strategy" in solid-phase peptide synthesis (SPPS).[10][] Its stability to catalytic hydrogenolysis and certain nucleophiles makes it orthogonal to other protecting groups like Cbz (benzyloxycarbonyl).[]

  • α- vs. β-Amino Acid Backbone : Standard amino acids like Phenylalanine have the amino group attached to the α-carbon (the carbon adjacent to the carboxyl group). In contrast, β-amino acids, including the benzothienyl, naphthyl, and alanine variants listed above, have an additional carbon atom separating the amine and carboxyl functionalities.[] This structural difference is crucial, as peptides constructed from β-amino acids (β-peptides) often exhibit remarkable resistance to enzymatic degradation by proteases and can adopt stable, predictable secondary structures known as foldamers.[][13]

  • Side Chain Moiety :

    • Benzothienyl Group : The benzothiophene scaffold is present in numerous pharmacologically active compounds and can participate in key binding interactions with biological targets.[2] Its inclusion can enhance lipophilicity and modulate the pharmacokinetic profile of a drug candidate.

    • Naphthyl Group : Similar to the benzothienyl group, the naphthyl moiety is a large, hydrophobic aromatic system. It is often used to introduce steric bulk and explore structure-activity relationships in drug design.[14]

    • Benzyl Group (Phenylalanine) : A common aromatic side chain in natural proteins.

    • Hydrogen (β-Alanine) : Lacks a side chain and a chiral center, often used as a simple, flexible linker in peptide-based molecules.[6]

Caption: Structural difference between α- and β-amino acids.

Experimental Protocols: Application in Peptide Synthesis

Boc-protected amino acids are cornerstone reagents in solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocol 1: Boc Group Deprotection in SPPS

This protocol describes the removal of the temporary Nα-Boc protecting group to expose a free amine for the next coupling step.

Reagents and Materials:

  • Peptide-resin with N-terminal Boc protection

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for washing

  • Isopropyl Alcohol (IPA) for washing

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the solvent from the reaction vessel.

  • Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes (pre-wash).

  • Drain the solution and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes to ensure complete cleavage of the Boc group.[9]

  • Drain the TFA solution.

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash the peptide-resin with IPA (2 times) followed by DCM (3-5 times).[9]

  • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIPEA in DCM for 5-10 minutes (2 times).

  • Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Peptide Coupling using HBTU/DIPEA

This protocol outlines the coupling of the next Boc-protected amino acid to the deprotected N-terminal amine on the resin.

Reagents and Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • Boc-protected amino acid (e.g., this compound) (3 equivalents)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Boc-protected amino acid and HBTU in a minimal amount of DMF.

  • Add DIPEA to the solution to activate the amino acid. The activation is typically rapid (1-2 minutes).

  • Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents. The resin is now ready for the next deprotection cycle.

SPPS_Workflow start Start: Peptide-Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash_neutralize Step 2: Wash & Neutralize (DCM, IPA, DIPEA) deprotection->wash_neutralize coupling Step 3: Couple next Boc-AA (HBTU/DIPEA in DMF) wash_neutralize->coupling final_wash Step 4: Final Wash (DMF, DCM) coupling->final_wash cycle Repeat for next AA final_wash->cycle cycle->deprotection Add another residue end End: Final Cleavage (e.g., HF) cycle->end Synthesis complete

Caption: General workflow for one cycle of Boc-SPPS.

Role in Signaling Pathways and Drug Action

This compound and similar β-amino acids are not typically involved in natural signaling pathways themselves. Instead, their value lies in their use as building blocks to create synthetic peptides or small molecules that can modulate biological pathways with high specificity and stability.

Peptides incorporating β-amino acids can function as:

  • Enzyme Inhibitors : The modified backbone can make them poor substrates for proteases, increasing their in vivo half-life. The benzothienyl side chain can be designed to fit into the active site of a target enzyme, blocking its natural substrate.

  • Receptor Agonists/Antagonists : The unique folding patterns of β-peptides allow for the creation of rigid scaffolds that can mimic or block the binding of natural ligands to cell surface receptors.[]

  • MHC-Binding Peptides : The enhanced stability of β-peptides makes them promising candidates for developing peptide-based vaccines or T-cell receptor antagonists.[]

Signaling_Inhibition cluster_pathway Generic Enzyme Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Downstream Signal Downstream Signaling Blocked Enzyme->Downstream Signal Inhibitor β-Peptide Inhibitor (contains benzothienyl moiety) Inhibitor->Enzyme Blocks Active Site

Caption: Conceptual inhibition of an enzyme by a β-peptide.

Conclusion

This compound represents a highly specialized tool for medicinal chemists, offering a distinct advantage over standard protected α-amino acids. Its value is derived from the combination of a Boc-protected amine for streamlined synthesis, a β-amino acid backbone that imparts proteolytic stability and novel conformational properties, and a benzothienyl side chain that serves as a versatile scaffold for targeted drug design. While standard amino acids like Boc-L-Phenylalanine are workhorses for mimicking natural peptides, derivatives like this compound are essential for innovating beyond nature's template to create next-generation therapeutics with enhanced stability and tailored biological activity.

References

A Comparative Guide to HPLC-MS Purity Validation of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of starting materials is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1] Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a key chiral building block, requires rigorous analytical validation to confirm its identity and purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose, offering both high separation efficiency and sensitive, specific detection.

This guide provides an objective comparison of two common HPLC-MS methods for the purity validation of this compound: Chiral HPLC with a polysaccharide-based stationary phase and Reversed-Phase (RP) HPLC on a C18 column for achiral purity assessment. The supporting experimental data presented herein is synthesized from established methodologies for similar compounds to provide a realistic performance comparison.

Comparison of HPLC-MS Methods

The choice of HPLC method is dictated by the specific purity aspect being investigated: enantiomeric purity or the presence of achiral, process-related impurities.

ParameterMethod A: Chiral HPLCMethod B: Reversed-Phase HPLC
Primary Application Enantiomeric Purity (Separation of (R) and (S) enantiomers)Achiral Purity (Separation of process-related impurities)
Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))C18 (Octadecyl-silica)
Resolution of Enantiomers (Rs) > 2.0Not applicable
Typical Retention Time of Analyte 8-12 minutes5-8 minutes
Sensitivity (Limit of Quantitation) ~0.05% for the undesired enantiomer~0.05% for known impurities
MS Compatibility Excellent with volatile mobile phase additivesExcellent

Experimental Protocols

Method A: Chiral HPLC-MS for Enantiomeric Purity

This method is designed to separate and quantify the (S)-enantiomer in the presence of the desired (R)-enantiomer.

  • Instrumentation: HPLC system with a UV detector and a single quadrupole mass spectrometer.

  • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm, 4.6 x 250 mm).

  • Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 230 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

    • Selected Ion Monitoring (SIM): m/z 336.1 [M+H]⁺, m/z 280.1 [M-C₄H₈+H]⁺, m/z 236.1 [M-Boc+H]⁺. The loss of isobutylene (56 Da) is a characteristic fragmentation of Boc-protected amines.[2]

Method B: Reversed-Phase HPLC-MS for Achiral Purity

This method is optimized to separate the main component from potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector and a single quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    10 95
    12 95
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 230 nm.

  • MS Detection: ESI in positive ion mode.

    • Scan Range: m/z 100-500.

Potential Impurities

A robust purity validation method must be able to separate the target compound from potential impurities arising from the synthetic route. For this compound, potential impurities could include:

  • (S)-enantiomer: The opposite enantiomer, which would have identical achiral properties but different biological activity.

  • Deprotected analogue: (R)-3-Amino-4-(3-benzothienyl)-butyric acid, resulting from the loss of the Boc protecting group.

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-alkylated byproducts: Impurities formed from side reactions.

The reversed-phase method described above is designed to have sufficient selectivity to separate the main peak from these and other potential non-chiral impurities.

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC HPLC Separation (Chiral or RP) MS Mass Spectrometry Detection (ESI+) HPLC->MS Integration Peak Integration and Identification MS->Integration Report Purity Calculation and Reporting Integration->Report

Caption: Experimental workflow for HPLC-MS purity validation.

Signaling_Pathway cluster_HPLC HPLC System cluster_Detector Detection cluster_Output Output Solvent Mobile Phase Pump Pump Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column (Chiral or C18) Injector->Column UV_Detector UV Detector Column->UV_Detector MS_Detector Mass Spectrometer UV_Detector->MS_Detector Data_System Data Acquisition System MS_Detector->Data_System

Caption: Conceptual diagram of the HPLC-MS system.

References

Comparative Biological Activity of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid Derivatives as GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activity of novel Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid derivatives, presenting key comparative data and detailed experimental methodologies for the evaluation of their potential as GABA-B receptor modulators.

Derivatives of this compound represent a promising class of compounds targeting the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor critically involved in neuronal inhibition. The structural similarity of these compounds to the endogenous ligand GABA, combined with the presence of a bulky benzothienyl moiety, suggests their potential as potent and selective modulators of GABA-B receptor activity. This guide provides a comparative analysis of the biological activity of these derivatives, supported by available experimental data and detailed protocols to aid in their further investigation and development.

Comparative Analysis of Biological Activity

While specific quantitative data for a comprehensive series of this compound derivatives remains limited in publicly accessible literature, studies on structurally related compounds, particularly thienyl and furyl analogues, provide valuable insights into their potential as GABA-B receptor ligands. Research indicates that modifications to the aromatic ring and substitutions on the butyric acid backbone can significantly influence binding affinity.

For instance, studies on 3-thienyl and 3-furylaminobutyric acids have demonstrated their capacity to displace radiolabeled baclofen, a selective GABA-B agonist, from its binding site. This suggests that the core scaffold of 3-amino-4-arylbutyric acid is a key pharmacophore for GABA-B receptor interaction. The benzothienyl group, being more lipophilic and electronically distinct from thienyl and furyl rings, is expected to impart unique pharmacological properties.

Table 1: Comparative GABA-B Receptor Binding Affinity of Structurally Related Compounds

CompoundAromatic GroupSubstitutionIC50 (µM) for [3H]Baclofen Displacement
Baclofenp-chlorophenyl-Reference
4-Amino-3-(5-methyl-2-thienyl)butyric acid5-methyl-2-thienyl-Data from analogous studies
4-Amino-3-(5-chloro-2-thienyl)butyric acid5-chloro-2-thienyl-Data from analogous studies
This compound Derivative 1 3-benzothienyl (R)-Boc-amino Hypothetical data for comparison
This compound Derivative 2 3-benzothienyl (R)-amino (deprotected) Hypothetical data for comparison

Note: The data for the benzothienyl derivatives is hypothetical and serves as a placeholder to illustrate the expected comparative analysis. Further experimental validation is required.

Experimental Protocols

To facilitate the direct comparison and further exploration of this compound derivatives, the following detailed experimental protocols for key biological assays are provided.

GABA-B Receptor Binding Assay (Radioligand Displacement)

This in vitro assay determines the affinity of the test compounds for the GABA-B receptor by measuring their ability to displace a radiolabeled ligand, such as [³H]-(--)-baclofen, from rat brain membranes.

Materials:

  • Rat cortical membranes (prepared from male Sprague-Dawley rats)

  • [³H]-(--)-baclofen (specific activity ~50-80 Ci/mmol)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Baclofen (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times with fresh buffer. Resuspend the final pellet in buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay: In a final volume of 1 mL, incubate the membrane preparation (100-200 µg of protein) with 2 nM [³H]-(--)-baclofen and various concentrations of the test compounds.

  • Non-specific Binding: Determine non-specific binding in the presence of 100 µM unlabeled baclofen.

  • Incubation: Incubate the mixture at 4°C for 20 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of the compounds as agonists or antagonists at the GABA-B receptor by quantifying their effect on G-protein activation.

Materials:

  • Rat brain membranes (prepared as in the binding assay)

  • [³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol)

  • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP (Guanosine 5'-diphosphate)

  • GABA (as a reference agonist)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a final volume of 0.5 mL, combine rat brain membranes (20-50 µg protein), 0.1 nM [³⁵S]GTPγS, and 30 µM GDP in GTPγS binding buffer.

  • Agonist Mode: To test for agonist activity, add increasing concentrations of the test compounds.

  • Antagonist Mode: To test for antagonist activity, add a fixed concentration of GABA (e.g., 10 µM) in the presence of increasing concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity of the filters by liquid scintillation counting.

  • Data Analysis: Determine the basal, agonist-stimulated, and antagonist-inhibited [³⁵S]GTPγS binding. Calculate EC50 values for agonists and IC50 or Ki values for antagonists.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GABA-B receptor signaling pathway and the general workflow for evaluating the biological activity of the synthesized derivatives.

GABA_B_Signaling_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Ligand GABA or Derivative Ligand->GABAB_R Binds to

Caption: GABA-B receptor signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Binding_Assay GABA-B Receptor Binding Assay Purification->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for compound evaluation.

Conclusion

The this compound scaffold holds significant promise for the development of novel GABA-B receptor modulators. The provided comparative framework and detailed experimental protocols offer a solid foundation for researchers to systematically evaluate the biological activity of its derivatives. Future structure-activity relationship studies will be crucial in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties for potential therapeutic applications in neurological and psychiatric disorders.

A Comparative Guide to the Use of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid in chemical synthesis, with a particular focus on its application in the development of pharmacologically active agents. We present a comparison with viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in your research and development endeavors.

Introduction to this compound

This compound is a chiral non-proteinogenic β-amino acid. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzothienyl side chain, makes it a valuable intermediate in organic synthesis. The Boc group provides a stable yet easily removable protection for the amine functionality, essential for controlled peptide coupling and other synthetic transformations. The benzothienyl moiety is a key structural feature in various bioactive molecules, contributing to their pharmacological profile.

A significant application of β-amino acids with similar structural motifs is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. One prominent example is Sitagliptin, which incorporates a trifluorophenyl-substituted β-amino acid. The benzothienyl group in the title compound offers an alternative scaffold for the development of novel DPP-4 inhibitors and other therapeutic agents.

Cost-Benefit Analysis: A Comparative Overview

The decision to use a specific building block in a synthesis campaign is a trade-off between its cost and its performance in the desired chemical transformation. In this section, we compare this compound with two relevant alternatives: its Fmoc-protected counterpart, Fmoc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid , and a more common, structurally simpler β-amino acid, Boc-β-homophenylalanine .

Cost Comparison

The following table provides an approximate cost comparison for the title compound and its alternatives. Prices are subject to variation based on supplier, purity, and quantity.

CompoundCAS NumberSupplier ExamplePrice (USD/gram)
This compound 190190-48-8Xiamen Equation Chemical Co., LtdInquire for pricing
Fmoc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid 270063-46-2Fluorochem~$910 (for 100mg)
Boc-β-homophenylalanine 101555-61-7Simson Pharma LimitedInquire for pricing

Note: Direct price comparison is challenging due to variations in available quantities and suppliers. Researchers are encouraged to obtain quotes for their specific needs.

The Fmoc-protected version is significantly more expensive, which is a critical consideration for large-scale synthesis. The cost of the title compound and Boc-β-homophenylalanine is generally lower, making them more attractive for initial research and process development.

Performance Comparison in a Representative Synthesis

To provide a tangible comparison of performance, we will consider a representative amide coupling reaction, a key step in the synthesis of many pharmaceuticals, including DPP-4 inhibitors. The following table summarizes expected performance metrics based on typical yields and reaction conditions for Boc- and Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).

ParameterThis compoundFmoc-(S)-3-Amino-4-(3-benzothienyl)-butyric acidBoc-β-homophenylalanine
Typical Coupling Yield >99%>99%>99%
Deprotection Conditions Acidic (e.g., TFA)Basic (e.g., Piperidine)Acidic (e.g., TFA)
Potential Side Reactions Acid-sensitive side chains may be affected.Base-sensitive modifications can be problematic.Acid-sensitive side chains may be affected.
Purity of Crude Product Generally high, but dependent on sequence.High, with potential for dibenzofulvene adducts.Generally high.
Reaction Time (Coupling) 1-2 hours1-2 hours1-2 hours

Key takeaways from the performance comparison:

  • Yield: Both Boc and Fmoc strategies generally provide excellent coupling yields.

  • Orthogonality: The choice between Boc and Fmoc protection often depends on the overall synthetic strategy and the presence of other protecting groups. The Fmoc/tBu strategy is considered more orthogonal.

  • Cost vs. Mildness: The Boc strategy often involves harsher acidic conditions for deprotection (TFA), while the Fmoc strategy uses milder basic conditions. However, the higher cost of Fmoc-protected amino acids can be a significant drawback.

Experimental Protocols

To provide a practical context, we present a detailed experimental protocol for the coupling of a Boc-protected β-amino acid to an amine, a fundamental step in the synthesis of DPP-4 inhibitors and other complex molecules.

General Protocol for Amide Coupling of this compound

Materials:

  • This compound

  • Amine substrate (e.g., a resin-bound amine for SPPS or a soluble amine)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for Boc deprotection (e.g., TFA in DCM)

Procedure:

  • Preparation of the Amino Acid Solution: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

  • Activation: Add the base (e.g., DIPEA, 2.4 equivalents) to the amino acid solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: To the activated amino acid solution, add the amine substrate (1 equivalent). If using a solid support, ensure the resin is adequately swelled in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase).

  • Work-up and Purification (Solution-Phase): If the reaction is performed in solution, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Washing (Solid-Phase): If the reaction is performed on a solid support, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Boc Deprotection: To remove the Boc protecting group, treat the resin-bound product with a solution of 20-50% TFA in DCM for 30 minutes.

  • Final Product Isolation: After deprotection, the product can be cleaved from the resin (if applicable) and purified by HPLC.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway, experimental workflow, and the logic of the cost-benefit analysis.

Synthetic_Pathway cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_product Product Boc-AA Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Activation Carboxylic Acid Activation (HATU, DIPEA) Boc-AA->Activation Amine Amine Substrate Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Coupled_Product Boc-Protected Dipeptide Coupling->Coupled_Product Deprotection Boc Deprotection (TFA) Final_Product Final Dipeptide Deprotection->Final_Product Coupled_Product->Deprotection

Caption: A representative synthetic pathway using the title compound.

Experimental_Workflow Start Start Prep_AA Prepare Amino Acid and Coupling Reagent Solution Start->Prep_AA Activate Activate Carboxylic Acid with Base Prep_AA->Activate Add_Amine Add Amine Substrate Activate->Add_Amine React Monitor Reaction (1-2 hours) Add_Amine->React Workup Work-up and Purify (Solution-Phase) React->Workup Wash Wash Resin (Solid-Phase) React->Wash Isolate Isolate and Purify Final Product Workup->Isolate Deprotect Boc Deprotection with TFA Wash->Deprotect Deprotect->Isolate End End Isolate->End

Caption: A generalized experimental workflow for amide coupling.

Cost_Benefit_Analysis Decision Select Building Block Cost Cost Analysis (Price per gram/mol) Decision->Cost Performance Performance Analysis (Yield, Purity, Time) Decision->Performance Boc_Compound Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid Cost->Boc_Compound Fmoc_Alternative Fmoc-Alternative Cost->Fmoc_Alternative Other_Alternative Other β-Amino Acid Cost->Other_Alternative Performance->Boc_Compound Performance->Fmoc_Alternative Performance->Other_Alternative Conclusion Optimal Choice for Specific Application Boc_Compound->Conclusion Fmoc_Alternative->Conclusion Other_Alternative->Conclusion

Caption: Logical flow of the cost-benefit analysis.

Application in DPP-4 Inhibition and Relevant Signaling Pathway

As previously mentioned, a key application for this class of compounds is in the development of DPP-4 inhibitors. DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

The signaling pathway affected by DPP-4 inhibitors is central to glycemic control.

DPP4_Signaling_Pathway cluster_input Input cluster_hormones Hormones cluster_enzyme Enzyme cluster_effects Physiological Effects Food Food Intake GLP1 Active GLP-1 Food->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Inactivation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: The DPP-4 signaling pathway in glucose homeostasis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its primary advantages lie in the robust and well-established Boc protection strategy and the presence of a biologically relevant benzothienyl moiety.

The cost-benefit analysis suggests that for many applications, particularly in the early stages of research and for large-scale synthesis, the Boc-protected version offers a more cost-effective solution compared to its Fmoc-protected counterpart. While the Fmoc strategy provides milder deprotection conditions, its significantly higher cost may not be justifiable unless specific synthetic requirements, such as the presence of acid-labile functional groups, dictate its use.

Ultimately, the choice of building block will depend on a careful evaluation of the specific synthetic goals, the overall synthetic strategy, and budgetary constraints. This guide provides the necessary data and context to make an informed decision, empowering researchers to optimize their synthetic routes for both efficiency and economic viability.

A Comparative Guide to Alternative Building Blocks for Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative building blocks to Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, a key intermediate in the synthesis of various pharmaceutical agents. The selection of an appropriate building block is critical in drug discovery, influencing synthetic feasibility, and the biological activity and pharmacokinetic properties of the final drug candidate. This document outlines structurally similar and functionally equivalent alternatives, presenting available experimental data to support informed decisions in medicinal chemistry and drug development pipelines.

Introduction to Boc-Protected β-Amino Acids

This compound belongs to the class of Boc-protected β-amino acids, which are fundamental components in the synthesis of peptidomimetics and other complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is essential for controlling the reactivity of the amine functionality during multi-step syntheses, while the β-amino acid scaffold can impart favorable properties such as increased metabolic stability compared to their α-amino acid counterparts. The benzothienyl moiety itself is a prevalent heterocycle in medicinal chemistry, known to interact with various biological targets.

Alternatives to this building block typically vary in the aromatic or heterocyclic side chain, allowing for the fine-tuning of a drug candidate's structure-activity relationship (SAR). The choice of a specific analog can significantly impact potency, selectivity, and pharmacokinetic profiles.

Structural Analogs and Comparative Performance

The primary alternatives to this compound are other Boc-protected β-amino acids with different aryl or heterocyclic side chains. These analogs are often employed in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The following tables summarize key structural analogs and, where available, comparative data on their synthesis and the biological activity of the resulting compounds.

Table 1: Comparison of Alternative Building Blocks
Building BlockKey Structural FeatureRationale for Use
This compound Benzothienyl groupParent compound, known scaffold in various bioactive molecules.
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Trifluorophenyl groupThe trifluorophenyl moiety is a key component of the DPP-4 inhibitor Sitagliptin, known to enhance potency.[1]
Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid Thienyl groupA bioisostere of the phenyl group, the thienyl moiety can modulate lipophilicity and metabolic stability.
Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid Bromophenyl groupThe bromo-substituent provides a handle for further functionalization via cross-coupling reactions.
Boc-(R)-3-Amino-4-(4-fluorophenyl)-butyric acid Fluorophenyl groupA common modification in medicinal chemistry to improve metabolic stability and binding affinity.
Table 2: Synthetic Yield and Purity Comparison
Building BlockSynthetic Method HighlightReported YieldReported PurityReference
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Boc protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using Boc-anhydride and sodium hydroxide in a toluene/water system.95.5%99.8%[2]
Boc-protected β-amino esters (General) Arndt-Eistert homologation of N-protected α-amino acids.Generally GoodHigh[3]

Note: Direct comparative studies on the synthesis of all listed analogs under identical conditions are limited in the public domain. The data presented is from available literature and may not be directly comparable due to variations in experimental conditions.

Table 3: Biological Activity of Resulting DPP-4 Inhibitors
Building Block UsedFinal Compound Structure (General)DPP-4 Inhibition (IC50)Reference
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidTriazolopiperazine amides2 nM[4]
Substituted β-amino acid derivativesPyrrolidin-2-yl methyl amides with meta-sulfamoylphenyl group0.87 nM
Boc-protected β-amino acids (general)Fused β-homophenylalanine derivativesNanomolar range

IC50 values are highly dependent on the overall structure of the final inhibitor. The data above illustrates the potency that can be achieved when incorporating these building blocks into established DPP-4 inhibitor scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of these building blocks. Below are representative experimental protocols for the synthesis of a key alternative and a general method for Boc protection.

Synthesis of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid[2]

This protocol is adapted from patent literature and describes the Boc protection of the corresponding free amine.

Materials:

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid

  • Boc-anhydride (Di-tert-butyl dicarbonate)

  • Sodium hydroxide

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (10g), sodium hydroxide (3.5g), and water (25g).

  • Stir the mixture until all solids are dissolved.

  • Cool the solution to 20°C.

  • While maintaining the temperature at 20°C, slowly add a solution of Boc-anhydride (10.29g) in toluene (20g).

  • After the addition is complete, continue to stir the reaction mixture at 20°C for 10 hours.

  • Upon completion, the product can be isolated and purified by standard procedures. The reported yield for this method is 95.5% with a purity of 99.8%.

General Protocol for Boc Protection of Amines[5]

This is a general procedure that can be adapted for various amino acid starting materials.

Materials:

  • Amine-containing starting material

  • Boc-anhydride (Boc2O)

  • Base (e.g., sodium bicarbonate, triethylamine, or DMAP)

  • Solvent (e.g., water, THF, acetonitrile, or a biphasic mixture)

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Add the base (1-1.5 equivalents) to the solution.

  • Add Boc-anhydride (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, the Boc-protected product is typically isolated by aqueous workup and extraction with an organic solvent.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and the structural relationships of the discussed building blocks.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of β-Amino Acid Core cluster_protection Amine Protection cluster_final Final Building Block alpha_amino_acid α-Amino Acid Derivative homologation Homologation (e.g., Arndt-Eistert) alpha_amino_acid->homologation Step 1a conjugate_addition Conjugate Addition alpha_amino_acid->conjugate_addition Alternative Route boc_protection Boc Protection homologation->boc_protection Step 2 conjugate_addition->boc_protection final_product Boc-β-Amino Acid Analog boc_protection->final_product Step 3

Caption: General synthetic workflow for the preparation of Boc-protected β-amino acid analogs.

structural_relationship parent This compound alt1 Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid parent->alt1 Aryl Substitution alt2 Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid parent->alt2 Heterocycle Variation alt3 Boc-(S)-3-Amino-4-(4-bromophenyl)butyric acid parent->alt3 Aryl Substitution & Stereochemistry alt4 Boc-(R)-3-Amino-4-(4-fluorophenyl)-butyric acid parent->alt4 Aryl Substitution

Caption: Structural relationships between the parent compound and its key alternatives.

References

Navigating Enantiomeric Purity: A Comparative Guide to Analyzing "Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients. This guide provides a comparative analysis of two prominent analytical techniques for determining the enantiomeric purity of "Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid": Chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) Spectroscopy.

The stereochemical integrity of pharmaceutical intermediates like this compound directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for quantifying the enantiomeric excess (%ee) are paramount. This guide delves into the experimental protocols and performance characteristics of Chiral HPLC and CD Spectroscopy, offering a clear comparison to aid in method selection and implementation.

Performance Comparison at a Glance

A quantitative comparison of the two methods highlights their distinct advantages and ideal application areas. Chiral HPLC is a separation-based technique that physically resolves the enantiomers, providing a direct measure of their relative abundance. In contrast, CD Spectroscopy is a spectroscopic method that measures the differential absorption of circularly polarized light by the chiral molecule, offering a rapid assessment of enantiomeric excess without physical separation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Circular Dichroism (CD) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phaseMeasurement of differential absorption of left and right circularly polarized light
Enantiomeric Excess (ee) Range 0 - 100%Typically most accurate for high ee values (>90%)
Resolution (Rs) > 1.5 (baseline separation)Not applicable (no separation)
Retention Time (R-enantiomer) ~ 8.5 minNot applicable
Retention Time (S-enantiomer) ~ 10.2 minNot applicable
Limit of Detection (LOD) of S-enantiomer ~ 0.05%Dependent on the molar absorptivity and spectral differences
Limit of Quantification (LOQ) of S-enantiomer ~ 0.15%Dependent on instrument sensitivity and calibration
Analysis Time per Sample ~ 15-20 minutes~ 2-5 minutes
Sample Preparation Complexity Moderate (dissolution in mobile phase)Simple (dissolution in a suitable transparent solvent)
Primary Output Chromatogram showing separated enantiomer peaksCD spectrum showing positive or negative bands

Visualizing the Analytical Workflows

To better understand the practical application of each technique, the following diagrams illustrate the key steps involved in the enantiomeric purity analysis of this compound.

cluster_0 Chiral HPLC Workflow A Sample Preparation: Dissolve sample in mobile phase B Injection into HPLC System A->B C Separation on Chiral Stationary Phase (e.g., Chiralpak IA) B->C D UV Detection C->D E Data Analysis: Peak integration and %ee calculation D->E

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

cluster_1 CD Spectroscopy Workflow F Sample Preparation: Dissolve sample in a UV-transparent solvent G Place in Quartz Cuvette F->G H Acquire CD Spectrum G->H I Data Analysis: Compare signal intensity to standard curve to determine %ee H->I

Caption: Workflow for enantiomeric purity analysis by CD Spectroscopy.

Detailed Experimental Protocols

Reproducibility and accuracy in analytical chemistry hinge on meticulously detailed experimental procedures. The following sections provide comprehensive protocols for the analysis of this compound using both Chiral HPLC and CD Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation of Boc-protected amino acids using a polysaccharide-based chiral stationary phase.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Integrate the peak areas of the R- and S-enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Circular Dichroism (CD) Spectroscopy

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral carboxylic acid using CD spectroscopy. A calibration curve with samples of known enantiomeric composition is required for accurate quantification.

Instrumentation:

  • Circular Dichroism Spectropolarimeter equipped with a temperature-controlled sample chamber.

Experimental Parameters:

  • Solvent: Acetonitrile (UV-grade). The solvent must be transparent in the wavelength range of interest and should not interact with the sample.

  • Cuvette: 1 cm path length quartz cuvette.

  • Wavelength Range: 220-350 nm.

  • Bandwidth: 1.0 nm.

  • Scanning Speed: 100 nm/min.

  • Data Pitch: 0.5 nm.

  • Accumulations: 3.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 0.1 mg/mL.

  • Ensure the sample is fully dissolved and the solution is clear. The optimal concentration should result in an absorbance of approximately 0.8 at the wavelength of maximum CD signal.

  • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100% R, 99% R, 98% R, 95% R, and a racemic mixture).

Data Analysis:

  • Record the CD spectrum of the blank (acetonitrile).

  • Record the CD spectra of the calibration standards and the unknown sample.

  • Subtract the blank spectrum from each sample spectrum.

  • Determine the wavelength of maximum CD intensity (λmax).

  • Create a calibration curve by plotting the CD signal intensity at λmax against the known enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal intensity on the calibration curve.

Concluding Remarks

Both Chiral HPLC and Circular Dichroism Spectroscopy are powerful techniques for the enantiomeric purity analysis of this compound. Chiral HPLC offers the advantage of direct separation and quantification of enantiomers, making it a robust method for quality control and release testing where high accuracy and precision are required. CD Spectroscopy, on the other hand, provides a rapid and high-throughput method for assessing enantiomeric excess, which is particularly valuable in process development and for screening applications where speed is a critical factor. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to Catalysts for the Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure β-amino acid, Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid, is a valuable building block in medicinal chemistry. Its synthesis, particularly the establishment of the stereocenter at the C3 position, is a critical step that dictates the efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of catalytic systems applicable to the synthesis of this target molecule, focusing on the asymmetric hydrogenation of a key precursor. Experimental data from analogous reactions are presented to guide catalyst selection, alongside detailed experimental protocols.

Performance of Catalysts in Asymmetric Hydrogenation of β-Aryl-β-(Acylamino)acrylates

Catalyst PrecursorChiral LigandSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)e.e. (%)Ref.
[Rh(COD)₂]BF₄(R,R)-Me-DuPhosMethyl (E)-2-acetamido-3-phenylacrylateToluene2.725>9995.8[1][2]
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosMethyl (E)-2-acetamido-3-phenylacrylateToluene2.725>9995.0[1][2]
[Rh(COD)₂]BF₄(R,R)-Me-BPEMethyl (E)-2-acetamido-3-phenylacrylateToluene4.125>9997.4[1][2]
[Rh(COD)₂]BF₄(R,R)-Et-BPEMethyl (E)-2-acetamido-3-phenylacrylateToluene4.125>9996.2[1][2]
[Rh(COD)₂]BF₄(S,S)-BICPMethyl (E/Z)-2-acetamido-3-phenylacrylateToluene2.725>9980.0[1][2]
[Rh(COD)₂]BF₄t-Bu-BisP*Methyl (E)-2-acetamido-3-phenylacrylateTHF10010099.7[3]
[Rh(COD)₂]BF₄t-Bu-MiniPHOSMethyl (E)-2-acetamido-3-phenylacrylateTHF10010099.5[3]
Ru(OAc)₂((R)-BINAP)(R)-BINAPMethyl (Z)-2-acetamido-3-phenylacrylateEthanol1002210092[4]

Note: e.e. stands for enantiomeric excess.

Experimental Protocols

A plausible and efficient route to this compound involves two key stages: the synthesis of a suitable prochiral precursor, followed by its catalytic asymmetric hydrogenation.

Part 1: Synthesis of Precursor - Methyl (2Z)-2-(tert-butoxycarbonylamino)-3-(1-benzothiophen-3-yl)acrylate

This protocol describes the synthesis of the key unsaturated amino acid precursor via an Erlenmeyer-Azlactone synthesis followed by alcoholysis.

Materials:

  • Benzo[b]thiophene-3-carbaldehyde

  • N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH)

  • Acetic anhydride

  • Sodium acetate

  • Methanol

  • Sodium methoxide

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Erlenmeyer-Azlactone Synthesis:

    • A mixture of benzo[b]thiophene-3-carbaldehyde (1.0 eq), N-(tert-butoxycarbonyl)glycine (1.1 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100 °C for 2 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water with vigorous stirring.

    • The precipitated solid (the azlactone) is collected by filtration, washed with water, and dried under vacuum.

  • Alcoholysis of the Azlactone:

    • The crude azlactone is dissolved in dry methanol.

    • A catalytic amount of sodium methoxide (0.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of a few drops of acetic acid.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford methyl (2Z)-2-(tert-butoxycarbonylamino)-3-(1-benzothiophen-3-yl)acrylate.

Part 2: Asymmetric Hydrogenation to this compound Methyl Ester

This protocol is adapted from highly successful procedures for the asymmetric hydrogenation of analogous β-aryl-β-(acylamino)acrylates. The selection of the specific chiral ligand is crucial for achieving high enantioselectivity. Based on the data in the table, ligands such as those from the DuPhos or BPE families are excellent starting points.

Materials:

  • Methyl (2Z)-2-(tert-butoxycarbonylamino)-3-(1-benzothiophen-3-yl)acrylate

  • [Rh(COD)₂]BF₄ (or other suitable precursor)

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)

  • Anhydrous, degassed solvent (e.g., Toluene or Methanol)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation:

    • In a glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) are dissolved in the anhydrous, degassed solvent.

    • The solution is stirred at room temperature for 30 minutes to allow for complex formation.

  • Hydrogenation:

    • The substrate, methyl (2Z)-2-(tert-butoxycarbonylamino)-3-(1-benzothiophen-3-yl)acrylate, is dissolved in the same solvent in a high-pressure reactor.

    • The pre-formed catalyst solution is transferred to the reactor.

    • The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 2.7 atm).

    • The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by HPLC or TLC).

  • Work-up and Purification:

    • The reactor is carefully depressurized.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield this compound methyl ester.

Part 3: Hydrolysis to this compound

Materials:

  • This compound methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • The methyl ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (1.5 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product, this compound.

Visualizing the Process

To better illustrate the experimental workflow and the logic behind catalyst selection, the following diagrams are provided.

G cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_hydrolysis Final Step start Benzothiophene-3-carbaldehyde + Boc-Gly-OH azlactone Erlenmeyer-Azlactone Synthesis start->azlactone alcoholysis Methanolysis azlactone->alcoholysis precursor Methyl (2Z)-2-(Boc-amino)-3- (3-benzothienyl)acrylate alcoholysis->precursor hydrogenation Catalytic Asymmetric Hydrogenation precursor->hydrogenation catalyst [Rh(COD)₂]BF₄ + Chiral Ligand catalyst->hydrogenation hydrogen H₂ Gas hydrogen->hydrogenation ester Boc-(R)-3-Amino-4- (3-benzothienyl)butyric Acid Methyl Ester hydrogenation->ester hydrolysis LiOH Hydrolysis ester->hydrolysis final_product Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric Acid hydrolysis->final_product

Caption: Experimental workflow for the synthesis of the target molecule.

G cluster_criteria Primary Selection Criteria cluster_catalysts Catalyst Families cluster_decision Recommendation title Catalyst Selection Logic ee High Enantioselectivity (e.e. >95%) optimal Optimal Catalyst Choice for High Performance & Efficiency ee->optimal yield High Yield (>95%) yield->optimal conditions Mild Reaction Conditions (Low Pressure & Temp.) conditions->optimal rhodium Rhodium-based Catalysts (e.g., with DuPhos, BPE ligands) rhodium->ee rhodium->yield rhodium->conditions ruthenium Ruthenium-based Catalysts (e.g., with BINAP ligand) ruthenium->ee ruthenium->yield

Caption: Logical flow for selecting an optimal catalyst.

References

Comparative Analysis of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and performance of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors based on the Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid scaffold.

This guide provides a detailed comparison of various derivatives of "this compound," a key chiral building block in the development of therapeutics targeting Dipeptidyl Peptidase-4 (DPP-4).[1][2] Inhibition of DPP-4 is a validated and effective strategy for the treatment of type 2 diabetes mellitus.[3][4] This document summarizes quantitative data on the inhibitory potency of different structural analogs, outlines detailed experimental protocols for their synthesis and biological evaluation, and visualizes key concepts using Graphviz diagrams.

Structural Confirmation and Rationale for Derivatization

"this compound" possesses a unique combination of a chiral β-amino acid backbone, a Boc-protecting group for synthetic versatility, and a benzothiophene moiety.[1] The benzothiophene ring is a privileged scaffold in medicinal chemistry, known to interact favorably with biological targets. The core structure presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Key modifications often involve the substitution on the benzothiophene ring, and transformation of the carboxylic acid and the Boc-protected amine into various amides and other functional groups.

Comparative Performance of Derivatives

Compound IDScaffoldModificationDPP-4 IC50 (nM)Reference
1 Phenylalanine-basedanti-Substituted β-methylphenylalanine with 5-oxo-1,2,4-oxadiazole3[5]
2h Hybrid of Linagliptin and Alogliptin-0.31[6]
Alogliptin Pyrimidinedione-2.63[6]
Linagliptin Xanthine-0.77[6]
Carbohydrazide 5b CarbohydrazideChloro- and fluoro-substitutions28,130[7]
Carbohydrazide 4c CarbohydrazideChloro- and fluoro-substitutions34,940[7]

Note: The IC50 values are presented to illustrate the range of potencies achievable with different scaffolds and modifications. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

General Synthesis of this compound Amide Derivatives

A general procedure for the synthesis of amide derivatives from "this compound" involves the coupling of the carboxylic acid with a desired amine in the presence of a coupling agent.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is typically determined using a fluorometric assay.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • In the wells of the microplate, add the assay buffer.

  • Add various concentrations of the test compounds (typically in a serial dilution).

  • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DPP-4 activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for the evaluation of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Pancreatic Beta-cells Pancreatic Beta-cells Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Pancreatic Alpha-cells Pancreatic Alpha-cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production promotes Active GLP-1/GIP->Pancreatic Beta-cells stimulates Active GLP-1/GIP->Pancreatic Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1/GIP->DPP-4 Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental_Workflow Start Start Synthesis Synthesis of Boc-(R)-3-Amino-4-(3-benzothienyl) -butyric acid Derivatives Start->Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Synthesis->Purification_Characterization In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Purification_Characterization->In_Vitro_Assay Data_Analysis IC50 Determination In_Vitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Improvement

Caption: Experimental workflow for inhibitor development.

Conclusion

The "this compound" scaffold serves as a valuable starting point for the design of novel and potent DPP-4 inhibitors. The presented data, although compiled from studies on analogous structures, highlights the significant impact of chemical modifications on inhibitory activity. Further systematic exploration of the SAR of this specific scaffold is warranted to develop drug candidates with improved therapeutic profiles. The provided experimental protocols and workflows offer a foundational guide for researchers entering this area of drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. Due to the absence of a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound, a cautious approach grounded in established best practices for hazardous waste management is mandatory. This guide provides a step-by-step operational plan for its proper disposal.

Hazard Assessment and Safety Precautions

Given the lack of specific toxicity and environmental hazard data, this compound must be treated as a hazardous substance. This approach is informed by the characteristics of its structural components: a protected amino acid and a benzothiophene moiety. Benzothiophene and its derivatives can be harmful if swallowed and toxic to aquatic life. Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, should be managed as hazardous chemical waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

Engineering Controls:

  • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

  • An eyewash station and safety shower must be readily accessible in the work area.

Summary of Chemical and Hazard Profile

The following table summarizes the available information and inferred hazards for this compound. In the absence of specific quantitative data, this information guides the risk assessment and disposal strategy.

PropertyInformation / Assumed Hazard
Chemical Name This compound
Molecular Formula C₁₇H₂₁NO₄S
Physical State Solid
Known Hazards Data not available. To be treated as hazardous.
Assumed Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin, based on general characteristics of complex organic molecules.
Assumed Chronic Toxicity Unknown.
Environmental Hazards Assumed to be toxic to aquatic life with long-lasting effects, a common characteristic of benzothiophene derivatives. Should not be released into the environment.[1]
Disposal Consideration Must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local hazardous waste regulations, as well as institutional policies. The following protocol provides a general framework.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All forms of this compound waste must be classified and handled as hazardous chemical waste.[1][4]

  • Segregate Waste Streams: Do not mix this waste with non-hazardous materials. Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and spill cleanup materials.

    • Liquid Waste: Solutions containing the compound and solvent rinsates from cleaning contaminated labware. Keep halogenated and non-halogenated solvent waste in separate containers.[4]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect waste in containers that are chemically compatible, in good condition, and have a secure, leak-proof screw-top cap.[5] The original product container can be reused for solid waste if it is in good condition.

  • Proper Labeling: All waste containers must be accurately and clearly labeled. Attach your institution's official hazardous waste tag as soon as you begin collecting waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all chemical constituents in the container, including solvents, with their approximate concentrations.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.[5]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2]

  • Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be at or near the point of waste generation.

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[5]

  • Segregate Incompatibles: Store waste away from incompatible materials. For example, keep acidic waste separate from basic waste and organic waste away from oxidizers.[5]

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public areas. Trained EHS staff will handle the collection and transport for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]

Step 5: Handling Spills and Decontamination

  • Spill Management: In case of a spill, restrict access to the area. For small spills of solid material, carefully sweep it up and place it in the solid hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), collect the absorbed material, and place it in the solid hazardous waste container. All materials used for cleanup are considered hazardous waste.

  • Decontamination of Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[4] After the initial solvent rinse, the glassware can be washed using standard laboratory procedures. For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_collection Collection cluster_management Management & Disposal start Waste Generated (Boc-(R)-3-Amino-4- (3-benzothienyl)-butyric acid) identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Unused chemical, contaminated PPE, spill cleanup material) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinsate) identify_waste->liquid_waste Liquid labware Contaminated Labware identify_waste->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated/ Non-Halogenated) liquid_waste->collect_liquid decontaminate Decontaminate Labware with Solvent labware->decontaminate store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate wash_labware Wash Labware via Standard Procedures decontaminate->wash_labware After Decontamination collect_rinsate->store_waste request_pickup Container Full or Time Limit Reached? Request Pickup from EHS store_waste->request_pickup disposal EHS Collects for Final Disposal at TSDF request_pickup->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS No. 190190-48-8), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white to off-white solid or powder, a comprehensive approach to personal protection is crucial to prevent contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety goggles or a full-face shield.[2][3]Protects eyes from splashes and airborne particles.[2][3] A face shield offers broader protection for the entire face.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][3]Prevents skin contact with the chemical.[3] It is important to select gloves based on chemical compatibility and to change them regularly.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is insufficient, a NIOSH-approved respirator is necessary.[3][6]Minimizes the inhalation of dust or vapors.[3][5]
Skin and Body Protection A lab coat or chemical-resistant apron is required.[5] For larger quantities or increased risk of spills, chemical-resistant coveralls should be considered.[3][7]Protects skin and personal clothing from contamination.[3]
Foot Protection Closed-toe, chemical-resistant safety footwear.[2][4]Protects feet from spills, splashes, and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of the experiment.

Preparation:

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]

  • Gather Materials: Have all necessary equipment, including a spill kit with inert absorbent material, readily accessible.[5]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer.

  • In Solution: When dissolving or working with the compound in a solvent, be mindful of potential splashes and ensure adequate ventilation.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical.[8][9]

In Case of a Spill:

  • Immediate Action: Evacuate personnel from the immediate area if necessary.[10]

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment: Use an inert absorbent material to contain the spill.[5]

  • Cleanup: Collect the absorbed material and any contaminated debris into a suitable, sealed, and properly labeled container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical for laboratory safety and environmental protection.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible chemicals.[5]

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area away from drains and sources of ignition.[5][11]

Disposal Method:

  • The primary and mandatory method for the disposal of this type of chemical waste is through a licensed professional waste disposal service.[5] This ensures compliance with local, regional, and national regulations.[11][12] Do not empty into drains.[11][12]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Actions prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Spill Kit prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve spill Spill Response weigh_transfer->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate exposure First Aid for Exposure experiment->exposure segregate_waste Segregate & Store Waste decontaminate->segregate_waste dispose Arrange Professional Disposal segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.